2-Methylsuccinic acid-d6
説明
Structure
3D Structure
特性
IUPAC Name |
dideuterio 2,2,3,3-tetradeuteriobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-DTDGFSOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583921 | |
| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21668-90-6 | |
| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21668-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Methylsuccinic Acid-d6: Properties and Applications in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of 2-Methylsuccinic acid-d6, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based research. It details a representative experimental protocol for its use in quantitative analysis and illustrates the typical workflow for metabolomics studies.
Core Chemical Properties
This compound is a stable isotope-labeled version of 2-Methylsuccinic acid, an organic compound naturally found in biological fluids. The replacement of six hydrogen atoms with deuterium atoms results in a mass shift that allows it to be distinguished from its endogenous counterpart by mass spectrometry, without significantly altering its chemical behavior. This makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), a powerful technique for precise and accurate quantification of metabolites.[1][2]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H2D6O4 |
| Molecular Weight | 138.15 g/mol |
| CAS Number | 347840-08-8 |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Isotopic Purity | Typically ≥99 atom % D |
| Solubility | Soluble in water, methanol, DMSO |
Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry
This compound is primarily employed as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4] The principle of isotope dilution relies on the addition of a known amount of the labeled standard to a sample. The ratio of the unlabeled analyte to the labeled standard is then measured by the mass spectrometer. This ratio is used to calculate the exact concentration of the analyte in the original sample, correcting for any sample loss during preparation and variations in instrument response.[1]
Experimental Protocol: Quantification of 2-Methylsuccinic Acid in Biological Samples
The following is a representative protocol for the quantification of 2-Methylsuccinic acid in a biological matrix (e.g., urine or plasma) using this compound as an internal standard, followed by GC-MS analysis. This protocol is a composite of established methods for organic acid analysis.[5][6][7]
Materials and Reagents
-
2-Methylsuccinic acid (analytical standard)
-
This compound (internal standard)
-
Ethyl acetate
-
Sodium chloride
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Methanol
-
Deionized water
Sample Preparation
-
Sample Collection and Storage: Collect urine or plasma samples and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw the biological samples on ice. To a 1 mL aliquot of the sample, add a known amount (e.g., 10 µL of a 1 mg/mL solution) of this compound in methanol.
-
Acidification: Acidify the sample to a pH of approximately 1 by adding 50 µL of 6M HCl.
-
Extraction: Add 2 mL of ethyl acetate and 0.5 g of sodium chloride. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Solvent Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Repeat the extraction process twice more, combining the organic layers.
-
Drying: Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before analysis.
GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
2-Methylsuccinic acid (unlabeled): Select characteristic ions of its TMS derivative (the exact m/z values need to be determined experimentally).
-
This compound (labeled): Select the corresponding ions with a +6 Da mass shift.
-
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the selected ions of both the unlabeled 2-Methylsuccinic acid and the this compound internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled 2-Methylsuccinic acid and a fixed concentration of this compound. Process these standards in the same way as the samples. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Concentration Calculation: Use the peak area ratio from the unknown sample and the calibration curve to determine the concentration of 2-Methylsuccinic acid in the original sample.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantitative analysis using this compound.
Caption: A typical experimental workflow for the quantification of 2-Methylsuccinic acid.
Caption: The logical relationship in isotope dilution mass spectrometry.
References
- 1. [Quantitative analysis of urinary organic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry [annlabmed.org]
- 3. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 4. Targeted Metabolomics | Agilent [agilent.com]
- 5. metbio.net [metbio.net]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Purification of 2-Methylsuccinic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of 2-Methylsuccinic acid-d6. The methodologies presented are based on established chemical principles and adapted from relevant literature for the specific synthesis of this deuterated compound. This document includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Overview
This compound is a stable isotope-labeled version of 2-methylsuccinic acid, a dicarboxylic acid that is a metabolite of L-isoleucine and L-alloisoleucine.[1] Deuterated standards are essential in various research applications, particularly in mass spectrometry-based quantitative analysis for metabolic research, pharmacokinetic studies, and as internal standards in clinical diagnostics. The synthesis of this compound can be achieved through a multi-step process involving the alkylation of a malonic ester with a deuterated methyl source, followed by hydrolysis and decarboxylation.
Synthetic Pathway
The proposed synthesis of this compound follows a three-step route starting from diethyl malonate. The key steps are:
-
Alkylation: Introduction of a methyl group to diethyl malonate to form diethyl methylmalonate.
-
Deuteroalkylation: A second alkylation using a deuterated methyl source (e.g., iodomethane-d3) to introduce the isotopic label.
-
Hydrolysis and Decarboxylation: Conversion of the resulting diester to the final deuterated dicarboxylic acid.
A logical workflow for the synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of Diethyl methylmalonate
This initial step involves the methylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Methyl iodide
-
Anhydrous ethanol
-
Diethyl ether
-
Calcium chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol.
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, add methyl iodide dropwise while maintaining the temperature below 10 °C.
-
Once the addition of methyl iodide is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous calcium chloride, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl methylmalonate.
Synthesis of Diethyl 2-methyl-2-(trideuteromethyl)malonate
This step introduces the deuterium labels.
Materials:
-
Diethyl methylmalonate
-
Sodium ethoxide
-
Iodomethane-d3 (CD3I)
-
Anhydrous ethanol
-
Diethyl ether
-
Calcium chloride
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask fitted with a reflux condenser and a dropping funnel.
-
Add diethyl methylmalonate dropwise to the cooled ethoxide solution.
-
Slowly add iodomethane-d3 to the reaction mixture.
-
After the addition, allow the mixture to stir at room temperature for 1 hour, followed by refluxing for 3-4 hours.
-
Work-up the reaction as described in section 3.1.
-
Purify the resulting diethyl 2-methyl-2-(trideuteromethyl)malonate by vacuum distillation.
Synthesis of 2-Methylsuccinic acid-d3 via Hydrolysis and Decarboxylation
The final step is the conversion of the deuterated diester to the target dicarboxylic acid.
Materials:
-
Diethyl 2-methyl-2-(trideuteromethyl)malonate
-
Concentrated hydrochloric acid
Procedure:
-
Place the diethyl 2-methyl-2-(trideuteromethyl)malonate in a round-bottom flask and add concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude 2-Methylsuccinic acid-d3 by recrystallization.
Purification Methods
The purification of the final product, this compound, is crucial to remove any unreacted starting materials, by-products, and inorganic salts.
Recrystallization
Recrystallization is a common and effective method for purifying solid dicarboxylic acids.
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Water is often a good solvent for short-chain dicarboxylic acids. Organic solvents such as ethyl acetate, or a mixture of solvents like ethyl acetate/hexane, can also be employed.
General Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., water or ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly and then filtered hot to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Extraction
Liquid-liquid extraction can be used to separate the dicarboxylic acid from water-insoluble impurities.
Procedure:
-
Dissolve the crude product in water and adjust the pH to be acidic (pH < 2) with a strong acid like HCl.
-
Extract the aqueous solution multiple times with an organic solvent in which the dicarboxylic acid is soluble, such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and evaporate the solvent to yield the purified acid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of similar non-deuterated and deuterated succinic acid derivatives, which can be used as a reference for the expected outcomes for this compound synthesis.
| Step | Product | Typical Yield (%) | Reference |
| Methylation | Diethyl methylmalonate | 80-90 | [2] |
| Hydrolysis & Decarboxylation | 2-Methylsuccinic acid | ~70 | [3] |
Characterization
The final product should be characterized to confirm its identity and purity. The following data for non-deuterated 2-methylsuccinic acid can be used as a reference.
Spectroscopic Data for 2-Methylsuccinic Acid (Non-deuterated):
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d6) | δ ~12.2 (br s, 2H, COOH), ~2.67 (m, 1H, CH), ~2.50 (m, 1H, CH₂), ~2.31 (m, 1H, CH₂), ~1.10 (d, 3H, CH₃)[4] |
| ¹³C NMR | Expected peaks for carbonyl carbons, methine carbon, methylene carbon, and methyl carbon. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 132, with characteristic fragmentation patterns.[5] |
| Infrared (IR) | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹). |
For this compound, the ¹H NMR spectrum would show the absence of the methyl doublet and a simplified pattern for the methylene and methine protons depending on the deuteration pattern. The mass spectrum would show a molecular ion peak shifted by the mass of the incorporated deuterium atoms.
References
- 1. US20190202768A1 - Process for the preparation of purified dicarboxylic acids - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-METHYL BUTYRIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. 2-Methylsuccinic acid(498-21-5) 1H NMR spectrum [chemicalbook.com]
- 5. massbank.eu [massbank.eu]
In-Depth Technical Guide to Deuterium Labeling in 2-Methylsuccinic acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterium labeling patterns in 2-Methylsuccinic acid-d6. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for a variety of applications, including as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Deuterium Labeling Pattern
This compound is a deuterated form of 2-Methylsuccinic acid where six hydrogen atoms have been replaced by deuterium. The specific labeling pattern, as confirmed by commercial suppliers, is crucial for its application and interpretation of analytical data.
The chemical structure and labeling pattern are as follows:
HOOC-CD(CD₃)-CD₂-COOH
This indicates the following deuterium placements:
-
One deuterium atom on the chiral carbon (C2).
-
Three deuterium atoms on the methyl group attached to C2.
-
Two deuterium atoms on the methylene group (C3).
The two carboxylic acid protons are not substituted with deuterium in this labeling scheme.
Caption: Chemical structure of this compound.
Quantitative Data: Isotopic Purity and Distribution
The isotopic purity of commercially available this compound is typically high, often around 98%.[1] This purity level is critical for its use as an internal standard, where a well-defined isotopic composition is necessary for accurate quantification.
The high isotopic enrichment leads to a predictable distribution of isotopologues in mass spectrometry. The following table summarizes the theoretical isotopic distribution for this compound with a 98% deuterium enrichment at each of the six labeled positions.
| Isotopologue | Number of Deuterium Atoms | Theoretical Abundance (%) |
| d6 | 6 | 88.57 |
| d5 | 5 | 10.85 |
| d4 | 4 | 0.55 |
| d3 | 3 | 0.01 |
| d2 | 2 | <0.01 |
| d1 | 1 | <0.01 |
| d0 | 0 | <0.01 |
Table 1: Theoretical isotopic distribution of this compound with 98% deuterium enrichment.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, a general methodology for the deuteration of carboxylic acids can be adapted. A common approach involves hydrogen-deuterium exchange reactions under basic or acidic conditions using a deuterium source like D₂O.
General Protocol for Deuteration via H/D Exchange:
-
Starting Material: Begin with unlabeled 2-Methylsuccinic acid.
-
Deuterium Source: Utilize a significant excess of deuterium oxide (D₂O) as the deuterium source.
-
Catalyst: A base catalyst (e.g., NaOD in D₂O) or an acid catalyst (e.g., D₂SO₄ in D₂O) is typically used to facilitate the exchange of α-protons.
-
Reaction Conditions: The mixture is heated under reflux for a prolonged period (e.g., 24-48 hours) to allow for complete exchange at the desired positions. Multiple cycles of this process may be necessary to achieve high isotopic enrichment.
-
Work-up: After the reaction, the D₂O is removed under reduced pressure. The deuterated product is then isolated and purified, typically by recrystallization.
-
Analysis: The final product is analyzed by mass spectrometry to determine the isotopic distribution and by NMR spectroscopy to confirm the positions of deuterium labeling.
Caption: General experimental workflow.
Mass Spectrometry Analysis
The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its increased mass due to the six deuterium atoms. The fragmentation pattern is expected to be similar to that of the unlabeled compound, but with mass shifts corresponding to the deuterated fragments.
Expected Fragmentation Pattern:
The primary fragmentation of carboxylic acids in mass spectrometry often involves the loss of water (M-18) and the loss of the carboxyl group (M-45). For the deuterated compound, these losses would be M-18 (loss of H₂O, as the carboxylic protons are not deuterated) and M-45 (loss of COOH). Alpha-cleavage is also a common fragmentation pathway.
Caption: Expected MS fragmentation of this compound.
NMR Spectroscopy Analysis
NMR spectroscopy is a powerful tool for confirming the deuterium labeling pattern.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the methine proton at C2, the methyl protons, and the methylene protons at C3 will be absent or significantly reduced to the level of the isotopic impurity (approximately 2%). The only prominent signals will be from the two carboxylic acid protons, which will likely appear as a broad singlet.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all four carbon atoms. However, the signals for the deuterated carbons (C2, the methyl carbon, and C3) will be split into multiplets due to C-D coupling. The chemical shifts of these carbons may also be slightly shifted upfield compared to the unlabeled compound, a phenomenon known as the deuterium isotope effect on chemical shifts. The signal for the C1 carboxyl carbon will remain a singlet, while the C4 carboxyl carbon signal may show a small triplet due to two-bond deuterium coupling from the adjacent CD₂ group.
References
2-Methylsuccinic acid-d6 CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-Methylsuccinic acid-d6, a deuterated analog of 2-methylsuccinic acid. This isotopically labeled compound is a valuable tool in metabolic research, particularly in studies involving the citric acid cycle and in the diagnosis of certain inborn errors of metabolism. Its primary application is as an internal standard for the accurate quantification of its non-labeled counterpart in biological matrices using mass spectrometry-based techniques.
Core Compound Data
| Parameter | Value | Source |
| Compound Name | This compound | N/A |
| Molecular Formula | HOOCCD(CD₃)CD₂COOH | [1] |
| Molecular Weight | 138.15 g/mol | [1][2][3] |
| CAS Number (Labeled) | 347840-08-8 | [2] |
| CAS Number (Unlabeled) | 498-21-5 (often used for the d6 variant) | [1][2] |
| Chemical Purity | ≥98% | [2][3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide | [4] |
| Storage | Store at room temperature, away from light and moisture. For long-term storage, -20°C is recommended. | [2][4] |
Experimental Protocols
The use of deuterated internal standards is considered the gold standard for quantitative analysis of organic acids in biological samples via mass spectrometry. This is due to their chemical similarity to the analytes, allowing for correction of variability during sample preparation and analysis. Below are representative protocols for the use of this compound as an internal standard in both GC-MS and LC-MS/MS workflows.
Quantitative Analysis of 2-Methylsuccinic Acid in Urine via LC-MS/MS
This protocol is adapted from established methods for organic acid analysis.[5][6]
1. Materials and Reagents:
-
2-Methylsuccinic acid (unlabeled standard)
-
This compound (internal standard)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Urine samples
-
Microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation:
-
Thaw frozen urine samples at 37°C and vortex to homogenize.
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to 10 µg/mL with 50% methanol in water.
-
In a microcentrifuge tube, combine 50 µL of urine with 10 µL of the working internal standard solution.
-
Add 440 µL of 0.1% formic acid in water to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
2-Methylsuccinic acid: Monitor the transition of m/z 131.0 -> 87.0.
-
This compound: Monitor the transition of m/z 137.0 -> 92.0.
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
4. Data Analysis:
-
Create a calibration curve using standard solutions of unlabeled 2-methylsuccinic acid spiked with a constant concentration of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.
-
Quantify the concentration of 2-methylsuccinic acid in the urine samples by interpolating their peak area ratios on the calibration curve.
Quantitative Analysis of 2-Methylsuccinic Acid in Plasma via GC-MS
This protocol is based on general procedures for organic acid analysis by GC-MS, which requires derivatization to increase volatility.[5]
1. Materials and Reagents:
-
2-Methylsuccinic acid (unlabeled standard)
-
This compound (internal standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine
-
Ethyl acetate
-
Plasma samples
-
GC-MS system
2. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 60 minutes to derivatize the organic acids.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A suitable non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-Methylsuccinic acid (di-TMS derivative): Monitor characteristic ions (e.g., m/z 261, 147).
-
This compound (di-TMS derivative): Monitor characteristic ions (e.g., m/z 267, 150).
-
-
4. Data Analysis:
-
Construct a calibration curve by analyzing derivatized standards of 2-methylsuccinic acid with a constant amount of this compound.
-
Determine the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Calculate the concentration of 2-methylsuccinic acid in the plasma samples from the calibration curve.
Signaling Pathways and Workflows
Biosynthetic Pathway of 2-Methylsuccinic Acid in E. coli
A novel biosynthetic pathway for 2-methylsuccinic acid has been established in E. coli. This pathway utilizes enzymes from the citramalate pathway and an enoate reductase. Understanding this pathway is relevant for the biotechnological production of this dicarboxylic acid.
Caption: Biosynthesis of 2-Methylsuccinic Acid in E. coli.
General Workflow for Quantitative Analysis
The general workflow for the quantitative analysis of an analyte using a deuterated internal standard is a robust and widely adopted methodology in analytical chemistry.
Caption: Quantitative analysis workflow using a deuterated internal standard.
References
- 1. 2-Methylsuccinic acid (D6, 98%)|CIL [otsuka.co.jp]
- 2. 2-Methylsuccinic acid (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-2960-1 [isotope.com]
- 3. 2-METHYLSUCCINIC ACID (D6, 98%) [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Isotopic Enrichment and Purity of 2-Methylsuccinic acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of 2-Methylsuccinic acid-d6. It details the analytical methodologies for its characterization and presents relevant quantitative data. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in metabolic studies, as an internal standard for mass spectrometry-based quantification, or in other applications where precise knowledge of its isotopic and chemical composition is critical.
Quantitative Data Summary
The isotopic and chemical purity of this compound are critical parameters that directly impact its application, particularly when used as an internal standard for isotope dilution mass spectrometry. The data presented below is based on commercially available standards. Researchers should always refer to the certificate of analysis for lot-specific data.
| Parameter | Specification | Analytical Method(s) | Notes |
| Chemical Purity | ≥ 98% | GC-MS, LC-MS, NMR | Determined by assessing the abundance of the target compound relative to any non-isotopically labeled or other chemical impurities. |
| Isotopic Purity | Not Stated | GC-MS, LC-MS, 2H NMR | Refers to the percentage of the compound that contains the desired isotopic label (d6). This is often expressed as Atom Percent Deuterium. |
| Isotopic Enrichment | Not Stated | GC-MS, LC-MS, 2H NMR | The percentage of a specific atom that is the desired isotope (in this case, Deuterium). For a d6 compound, this would ideally be high (e.g., >99 atom % D). |
Note: While a chemical purity of ≥98% is commonly cited by suppliers like Cambridge Isotope Laboratories, the isotopic enrichment is often not explicitly stated and must be determined experimentally.[1]
Experimental Protocols
Accurate determination of isotopic enrichment and chemical purity requires robust analytical methodologies. The following sections detail common experimental protocols for the characterization of this compound.
Synthesis of this compound
A common method for the synthesis of deuterated organic acids involves the hydrogenation of an unsaturated precursor using deuterium gas or a deuterium source. One plausible route for the synthesis of this compound is the asymmetric hydrogenation of itaconic acid in the presence of a rhodium catalyst and deuterium gas (D2).
Protocol: Asymmetric Hydrogenation of Itaconic Acid
-
Reaction Setup: In a high-pressure reaction vessel, dissolve itaconic acid in an appropriate solvent such as methanol.
-
Catalyst Addition: Add a suitable chiral rhodium catalyst (e.g., [Rh(COD)BCPM]+ClO4-).
-
Deuteration: Purge the vessel with deuterium gas (D2) and pressurize to the desired level (e.g., 1 atm).
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 20 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add an aqueous solution of NaOH and filter to remove the catalyst.
-
Acidification and Extraction: Acidify the filtrate with HCl and extract the product with an organic solvent like ether.
-
Purification: Remove the solvent by distillation to obtain this compound. Further purification can be achieved by recrystallization.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the chemical purity of volatile and semi-volatile compounds. For organic acids, derivatization is typically required to increase volatility.
Protocol: GC-MS Analysis with Silylation
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., pyridine).
-
Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution. Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) ester of the acid.
-
GC-MS Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the mixture. A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure the elution of all components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in full scan mode to identify all eluting compounds based on their mass spectra.
-
Data Analysis: Determine the chemical purity by calculating the peak area percentage of the derivatized this compound relative to the total peak area of all detected compounds.
Determination of Isotopic Enrichment by Mass Spectrometry
Mass spectrometry is the primary method for determining the isotopic enrichment of a labeled compound by analyzing the distribution of its isotopologues.
Protocol: Isotopic Enrichment Analysis by MS
-
Sample Introduction: Introduce the analyte into the mass spectrometer, either via a direct infusion or through a chromatographic separation (GC-MS or LC-MS).
-
Mass Analysis: Acquire the mass spectrum of the molecular ion region of this compound (or its derivative).
-
Data Acquisition: Obtain a high-resolution mass spectrum to clearly resolve the different isotopologues (M+0, M+1, M+2, etc., where M is the mass of the fully deuterated compound).
-
Isotopologue Distribution Analysis: Measure the relative intensities of the peaks corresponding to the different isotopologues. The d6 isotopologue should be the most abundant.
-
Calculation of Isotopic Enrichment: The isotopic enrichment can be calculated by comparing the observed isotopic distribution to the theoretical distribution at natural abundance. The percentage of the d6 isotopologue relative to all other isotopologues (d0 to d5) provides a measure of isotopic purity. The atom percent deuterium can be calculated using established formulas that account for the natural abundance of other isotopes like 13C.
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium NMR (2H NMR) can be used to directly observe the deuterium atoms in the molecule and provide information about their location and enrichment. Proton NMR (1H NMR) can be used to quantify the residual protons at the labeled positions.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve a known amount of this compound in a suitable NMR solvent that does not contain deuterium at the chemical shifts of interest (e.g., CHCl3 for 1H NMR, or a non-deuterated solvent for 2H NMR).
-
1H NMR Spectroscopy: Acquire a quantitative 1H NMR spectrum. The absence or significant reduction of signals at the positions expected for the C-H protons in unlabeled 2-Methylsuccinic acid confirms deuteration. The small residual proton signals can be integrated against a known internal standard to calculate the percentage of non-deuterated species.
-
2H NMR Spectroscopy: Acquire a 2H NMR spectrum. The presence of signals at the expected chemical shifts confirms the presence and location of the deuterium labels. The integrals of these signals can be used to determine the relative deuteration at different positions.
Visualizations
The following diagrams illustrate the analytical workflow for determining the purity and isotopic enrichment of this compound.
Caption: Analytical workflow for purity and enrichment analysis.
Caption: Mass spectrometry analysis workflow.
References
A Technical Guide to 2-Methylsuccinic Acid and its Deuterated Analog, 2-Methylsuccinic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylsuccinic acid and its stable isotope-labeled counterpart, 2-Methylsuccinic acid-d6. It delves into their core differences, analytical applications, and the methodologies employed for their quantification in biological matrices. This document is intended to serve as a valuable resource for researchers and professionals involved in metabolomics, pharmacokinetic studies, and clinical diagnostics.
Core Differences and Physicochemical Properties
2-Methylsuccinic acid is a dicarboxylic acid that plays a role as a human metabolite.[1][2][3] Its deuterated form, this compound, is a synthetic analog where six hydrogen atoms have been replaced by deuterium. This isotopic substitution is the primary difference between the two molecules and is the basis for the utility of the d6 version as an internal standard in mass spectrometry-based analytical methods.[4] While their chemical reactivity is nearly identical, their key distinction lies in their molecular weight. This mass difference allows for their differentiation by a mass spectrometer, a critical feature for accurate quantification.[5]
Table 1: Comparison of Physicochemical Properties
| Property | 2-Methylsuccinic Acid | This compound |
| Chemical Formula | C₅H₈O₄[1][6][7] | C₅H₂D₆O₄[8] |
| Molecular Weight | 132.11 g/mol [1][7] | 138.15 g/mol [8] |
| CAS Number | 498-21-5[1][6][7] | Not explicitly found, but a supplier lists a product with this name. |
| Melting Point | 110-115 °C[1] | Not available |
| Boiling Point | ~164 °C (estimate)[1] | Not available |
| Water Solubility | Soluble[1] | Assumed to be soluble |
| Appearance | White to off-white solid[1][6] | Not available |
| pKa | 4.13 (at 25 °C)[1] | Not available |
The Role of Deuterated Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise measurements.[5][9] this compound serves this purpose in the analysis of its non-labeled counterpart.
The underlying principle is that the deuterated standard behaves almost identically to the endogenous analyte during sample preparation (extraction, derivatization) and chromatographic separation.[5] However, due to its higher mass, it is readily distinguished by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the analyte during the process can be corrected for by monitoring the recovery of the internal standard. This normalization is essential for mitigating matrix effects and ensuring the reliability of the quantitative results.
Experimental Protocols
The following sections outline typical methodologies for the analysis of 2-Methylsuccinic acid in biological samples using GC-MS and LC-MS/MS with this compound as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Organic Acid Analysis
This protocol is a generalized procedure for the analysis of organic acids, including 2-Methylsuccinic acid, in urine.
3.1.1. Materials
-
Urine sample
-
This compound internal standard solution
-
Anhydrous sodium sulphate[10]
-
Pyridine[10]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[10]
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
3.1.2. Sample Preparation and Derivatization
-
Internal Standard Addition: To a 1 mL urine sample in a glass centrifuge tube, add a known amount of this compound internal standard solution.
-
Acidification: Acidify the sample by adding 100 µL of 5M HCl to bring the pH below 2.[10]
-
Extraction: Add 2 mL of ethyl acetate and 0.5 g of anhydrous sodium sulphate.[10] Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50 °C.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[10] Cap the tube tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
3.1.3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Table 2: Expected Mass Spectral Fragments for TMS-derivatized Analytes
| Compound | Key Mass-to-Charge Ratios (m/z) |
| 2-Methylsuccinic acid-2TMS | 261 (M-15), 147, 73 |
| This compound-2TMS | 267 (M-15), 147, 73 |
Note: The mass spectrum of the deuterated standard will show a molecular ion peak shifted by +6 mass units compared to the non-labeled compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from methods for the analysis of short-chain organic acids in plasma and urine.[11][12][13]
3.2.1. Materials
-
Plasma or urine sample
-
This compound internal standard solution
-
Acetonitrile
-
Formic acid
-
Water, LC-MS grade
-
3N HCl in n-butanol (for derivatization)
-
LC-MS/MS system
3.2.2. Sample Preparation and Derivatization
-
Protein Precipitation and Internal Standard Addition: To 50 µL of plasma or urine, add 200 µL of acetonitrile containing the this compound internal standard. Vortex and centrifuge to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Derivatization: Add 50 µL of 3N HCl in n-butanol. Cap the tube and heat at 65 °C for 15 minutes to form the butyl ester derivatives.[11]
-
Evaporation and Reconstitution: Evaporate the sample to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
3.2.3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu Nexera or equivalent
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water[13]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[13]
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C[13]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
Table 3: Exemplary MRM Transitions for Butyl-derivatized Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Methylsuccinic acid-dibutyl ester | 245.2 | 189.1 |
| This compound-dibutyl ester | 251.2 | 195.1 |
Note: The specific MRM transitions should be optimized for the instrument being used.
Metabolic Pathway Context
2-Methylsuccinic acid is a metabolite involved in the breakdown of fatty acids and certain amino acids.[1] It is also a known biomarker for certain inborn errors of metabolism, such as ethylmalonic encephalopathy, where its levels are elevated in urine.[3]
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of 2-Methylsuccinic acid in complex biological matrices. Its use as an internal standard in GC-MS and LC-MS/MS methodologies allows for the correction of analytical variability, leading to reliable data for clinical diagnostics, metabolic research, and pharmacokinetic studies. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers and scientists to develop and implement robust analytical methods for these compounds.
References
- 1. 2-Methylsuccinic acid | 498-21-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Methylsuccinic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 6. 2-Methylsuccinic acid - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. 2-METHYLSUCCINIC ACID (D6, 98%) [m.chemicalbook.com]
- 9. metbio.net [metbio.net]
- 10. erndim.org [erndim.org]
- 11. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Abundance of 2-Methylsuccinic Acid: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the natural abundance of 2-methylsuccinic acid in various human biological samples. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the baseline physiological levels of this dicarboxylic acid. This document summarizes quantitative data from existing literature, details established experimental protocols for its quantification, and illustrates its primary metabolic origin. While 2-methylsuccinic acid is a normal metabolite, its concentration can be indicative of underlying metabolic disorders, making its accurate measurement crucial for both basic research and clinical diagnostics.
Introduction
2-Methylsuccinic acid, also known as pyrotartaric acid, is a C5-branched chain dicarboxylic acid. It is a chiral molecule existing as two enantiomers, although the specific stereoisomer is not always delineated in metabolomic studies. As a normal constituent of human biological fluids, its presence is primarily a result of the catabolism of the essential amino acid isoleucine.[1][2]
Clinically, elevated levels of 2-methylsuccinic acid in urine are a key biochemical marker for ethylmalonic encephalopathy, a rare and severe inherited metabolic disorder.[3] Increased concentrations have also been associated with diabetes and other inborn errors of metabolism, highlighting its importance as a diagnostic and research biomarker.[3] This guide aims to consolidate the current knowledge on the natural abundance of 2-methylsuccinic acid in healthy individuals and provide detailed methodologies for its accurate quantification.
Quantitative Abundance of 2-Methylsuccinic Acid in Biological Samples
Urine
Urine is the most common matrix for the analysis of organic acids, including 2-methylsuccinic acid. Its concentration is typically normalized to creatinine to account for variations in urine dilution.
| Concentration Range | Units | Notes |
| 3.7 - 36[3] | nmol/mg Creatinine | Optimal physiological range. |
| 0.13 - 2.14[4] | mmol/mol creatinine | Normal physiological range. |
| 0 - 2.3 | mmol/mol creatinine | Normal range for males over 13. |
| 0 - 4.92[5] | µg/mg Creatinine | Optimal physiological range. |
| 100 - 5000[6] | ng/mL | Quantitative range of a validated LC-MS/MS method. |
Plasma
The analysis of 2-methylsuccinic acid in plasma is also performed, often in the context of diagnosing metabolic disorders.
| Concentration Range | Units | Notes |
| 5 - 400[6] | ng/mL | Quantitative range of a validated LC-MS/MS method. |
Cerebrospinal Fluid (CSF) and Tissues
To date, specific quantitative reference ranges for 2-methylsuccinic acid in the cerebrospinal fluid and various tissues of healthy individuals have not been extensively reported in the scientific literature. General protocols for CSF sample collection and preservation are available but are not specific to organic acid analysis. Further research is required to establish baseline levels in these matrices.
Metabolic Pathway of 2-Methylsuccinic Acid
2-Methylsuccinic acid is not a direct product of a major metabolic pathway but rather arises from the catabolism of the branched-chain amino acid, isoleucine. The breakdown of isoleucine yields acetyl-CoA and propionyl-CoA. Propionyl-CoA can be further metabolized, and it is through this subsequent processing that precursors to 2-methylsuccinic acid are formed.
Experimental Protocols for Quantification
The quantification of 2-methylsuccinic acid in biological samples typically requires chromatographic separation coupled with mass spectrometric detection. Due to its polar nature, a derivatization step is often necessary to improve its volatility for Gas Chromatography (GC) and to enhance its ionization efficiency for Liquid Chromatography (LC).
General Sample Preparation Workflow
The following diagram outlines a general workflow for the analysis of 2-methylsuccinic acid from biological samples.
Detailed Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) for Urine
This protocol is a representative example for the analysis of organic acids, including 2-methylsuccinic acid, in urine.
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of 2-methylsuccinic acid).
-
Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction (LLE) with an organic solvent such as ethyl acetate. Repeat the extraction twice.
-
Pool the organic layers and dry them under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a derivatizing agent. A common choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.
-
Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in split or splitless mode.
-
Oven Program: Employ a temperature gradient to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature of around 300°C.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify the compounds based on their mass spectra and retention times. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.
Detailed Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma
This protocol is a representative example for the targeted quantification of 2-methylsuccinic acid in plasma.
1. Sample Preparation and Extraction:
-
To a small volume of plasma (e.g., 100 µL), add an internal standard.
-
Perform a protein precipitation by adding a cold organic solvent like acetonitrile or methanol.
-
Vortex the mixture and centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to a clean tube.
2. Derivatization:
-
To enhance signal intensity and chromatographic retention, derivatize the carboxyl groups. A common method is butylation, which involves reacting the sample with butanolic HCl at an elevated temperature.[6]
-
After the reaction, evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 column for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically used.
-
Mass Spectrometer: Operate the mass spectrometer in electrospray ionization (ESI) positive mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for the derivatized 2-methylsuccinic acid and monitoring for a specific product ion after fragmentation. This provides high selectivity and sensitivity.
Conclusion
2-Methylsuccinic acid is a naturally occurring metabolite in human biological fluids, with established reference ranges primarily in urine and plasma. Its quantification is a valuable tool in the study and diagnosis of certain inborn errors of metabolism. The analytical methods for its measurement, predominantly GC-MS and LC-MS/MS, are well-established but require careful sample preparation, including a derivatization step, to ensure accurate and reliable results. Further research is warranted to determine the natural abundance of 2-methylsuccinic acid in other biological matrices such as cerebrospinal fluid and various tissues to broaden our understanding of its physiological and pathological roles. This guide provides a foundational resource for researchers and clinicians working with this important biomarker.
References
- 1. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoleucine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoleucine biosynthesis from 2-methylbutyric acid by anaerobic bacteria from the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erndim.org [erndim.org]
- 6. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Genesis of 2-Methylsuccinic Acid in Homo Sapiens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylsuccinic acid, a dicarboxylic acid appearing in human biofluids, has garnered significant attention as a key biomarker in certain inborn errors of metabolism, most notably ethylmalonic encephalopathy. While its endogenous production is intricately linked to the catabolism of the branched-chain amino acid isoleucine, emerging evidence also points towards potential contributions from the gut microbiome and exogenous sources. This technical guide provides an in-depth exploration of the metabolic origins of 2-methylsuccinic acid in humans, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of the involved metabolic pathways and experimental workflows.
Endogenous Metabolic Pathways of 2-Methylsuccinic Acid
The primary endogenous route for the synthesis of 2-methylsuccinic acid is the mitochondrial catabolism of L-isoleucine.[1][2] Under normal physiological conditions, isoleucine is degraded to acetyl-CoA and propionyl-CoA. However, in instances of enzymatic dysfunction, alternative metabolic pathways are activated, leading to the accumulation of atypical metabolites, including 2-methylsuccinic acid.
A critical nexus in this pathway is the enzyme short-chain acyl-CoA dehydrogenase (SCAD), which is involved in the breakdown of short-chain fatty acids. A functional deficiency of SCAD, as seen in the genetic disorder ethylmalonic encephalopathy (EE), is a primary driver of elevated 2-methylsuccinic acid levels.[1][3] EE is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[4] This enzymatic defect leads to an accumulation of hydrogen sulfide, which in turn is thought to inhibit SCAD and other branched-chain acyl-CoA dehydrogenases.[4] This inhibition causes a metabolic bottleneck, leading to the accumulation of upstream metabolites that are then shunted into alternative pathways, ultimately forming ethylmalonic acid and 2-methylsuccinic acid.[1]
The Role of the Gut Microbiota
The contribution of the gut microbiome to the human metabolome is a burgeoning field of research. While direct evidence for the production of 2-methylsuccinic acid by specific human gut bacteria is still emerging, several lines of reasoning suggest a potential role. Metabolomic studies of the gut microbiome have revealed its vast capacity to produce a wide array of small molecules, including various organic acids.[5][6] Some studies have reported the presence of succinate-producing bacteria in the gut.[7] Although not directly 2-methylsuccinic acid, this highlights the capability of gut microbes to synthesize related dicarboxylic acids. Further research employing metabolomic analysis of individual bacterial strains and co-culture experiments is necessary to definitively establish the contribution of the gut microbiota to the human 2-methylsuccinic acid pool.
Exogenous Sources of 2-Methylsuccinic Acid
Exogenous exposure to 2-methylsuccinic acid can occur through inhalation of atmospheric aerosols and potentially through diet. It has been identified as a component of urban and industrial aerosols.[8] While the exact dietary sources are not extensively documented, it is plausible that it may be present in trace amounts in various food items as a product of fermentation or natural metabolism in plants and animals. The overall contribution of these exogenous sources to the systemic levels of 2-methylsuccinic acid in humans is currently not well-defined and warrants further investigation.
Quantitative Data on 2-Methylsuccinic Acid Levels
The concentration of 2-methylsuccinic acid in human biological fluids is a critical diagnostic parameter. The following tables summarize available quantitative data.
Table 1: Urinary 2-Methylsuccinic Acid Concentrations
| Population | Condition | Concentration (nmol/mg Creatinine) | Concentration (mmol/mol Creatinine) | Reference(s) |
| Healthy Adults & Children | Normal | 3.7 - 36 | 0.13 - 2.14 | [2][9] |
| Pediatric (North Indian) | Normal | Not specified | Mean values vary by age group | [10] |
| Patients | Ethylmalonic Encephalopathy | Markedly elevated | Markedly elevated | [1][11] |
| Patients | Short-chain acyl-CoA dehydrogenase deficiency | Elevated | Elevated | [12] |
| Patients | Isovaleric acidemia | Elevated | Elevated | [2] |
| Patients | Medium-chain acyl-CoA dehydrogenase deficiency | Elevated | Elevated | [2] |
| Patients | Diabetes | Elevated | - | [9] |
Table 2: Plasma and Cerebrospinal Fluid (CSF) 2-Methylsuccinic Acid Concentrations
| Fluid | Condition | Concentration | Reference(s) |
| Plasma | Healthy Individuals | Data not widely available | - |
| CSF | Healthy Individuals | Data not widely available | - |
| CSF | Neurological Disorders (General) | Alterations in various metabolites observed | [13][14][15][16][17] |
Note: Quantitative data for plasma and CSF are limited in the current literature and represent an area for future research.
Experimental Protocols
Accurate and reproducible quantification of 2-methylsuccinic acid and the assessment of related enzyme activities are paramount for both clinical diagnostics and research.
Quantification of 2-Methylsuccinic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of organic acids, including 2-methylsuccinic acid, in urine.
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex.
-
Normalize the sample volume based on creatinine concentration to account for variations in urine dilution.[18]
-
Add an internal standard (e.g., a stable isotope-labeled analog of a related organic acid) to each sample for accurate quantification.[18]
-
-
Extraction:
-
Liquid-Liquid Extraction: Acidify the urine sample (e.g., with HCl) to a pH below 2.[19] Extract the organic acids into an organic solvent such as ethyl acetate or diethyl ether.[19] Repeat the extraction process to ensure complete recovery.
-
Solid-Phase Extraction (SPE): Alternatively, use an anion exchange SPE cartridge to bind and elute the organic acids, which can offer higher recoveries for a broader range of compounds.[20]
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like pyridine, to the dried extract.[19]
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives.[21][22]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Employ a temperature gradient program to separate the different organic acid derivatives.
-
The eluting compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times.
-
-
Data Analysis:
-
Identify the peak corresponding to the TMS derivative of 2-methylsuccinic acid by comparing its mass spectrum and retention time to that of a pure standard.
-
Quantify the concentration of 2-methylsuccinic acid by integrating the peak area and comparing it to the peak area of the internal standard and a calibration curve generated with known concentrations of the analyte.
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Activity Assay in Fibroblasts
This assay is crucial for diagnosing inborn errors of metabolism like ethylmalonic encephalopathy, where a functional SCAD deficiency is suspected.
Methodology:
-
Cell Culture and Homogenization:
-
Culture human skin fibroblasts in appropriate media until confluent.[23]
-
Harvest the cells and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cell pellet in a homogenization buffer and disrupt the cells using sonication or other mechanical means.
-
Centrifuge the homogenate to pellet cellular debris and use the supernatant for the enzyme assay.
-
-
Enzyme Activity Measurement:
-
The activity of SCAD can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, in the presence of a short-chain acyl-CoA substrate (e.g., butyryl-CoA).[24]
-
Alternatively, a more specific assay involves coupling the SCAD-catalyzed reaction to the reduction of electron transfer flavoprotein (ETF), which can be monitored fluorometrically.
-
The reaction is initiated by adding the cell homogenate to a reaction mixture containing the substrate and the electron acceptor.
-
The change in absorbance or fluorescence is measured over time, and the enzyme activity is calculated based on the rate of this change.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell homogenate using a standard method (e.g., Bradford or BCA assay).
-
Express the SCAD activity as nmol of substrate consumed per minute per milligram of protein.
-
Conclusion
The metabolic origin of 2-methylsuccinic acid in humans is predominantly rooted in the endogenous catabolism of isoleucine, with its accumulation serving as a critical diagnostic marker for ethylmalonic encephalopathy and other related metabolic disorders. While the contribution of the gut microbiota and exogenous sources remains an area of active investigation, the established link to isoleucine metabolism provides a solid foundation for understanding its pathophysiology. The experimental protocols outlined in this guide offer robust methods for the accurate quantification of 2-methylsuccinic acid and the assessment of associated enzyme activities, which are essential for both clinical diagnosis and advancing research in this field. Future studies focusing on the precise contribution of the gut microbiome and a comprehensive analysis of exogenous sources will further elucidate the complex origins of this important metabolite.
References
- 1. Ethylmalonic and methylsuccinic aciduria in ethylmalonic encephalopathy arise from abnormal isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylsuccinic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. medlink.com [medlink.com]
- 4. Multiple sources of metabolic disturbance in ETHE1-related ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Gut Microbiome: A Connecting Organ Between Nutrition, Metabolism, and Health [mdpi.com]
- 6. Gut Microbiota Profiling: Metabolomics Based Approach to Unravel Compounds Affecting Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologysociety.org [microbiologysociety.org]
- 8. 2-Methylsuccinic acid - Wikipedia [en.wikipedia.org]
- 9. 2-Methylsuccinic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethylmalonic encephalopathy masquerading as meningococcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased level of methylsuccinic acid in urine (Concept Id: C4703648) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 13. Neurotransmitters in cerebrospinal fluid reflect pathological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cerebrospinal fluid methylmalonic acid levels in normal subjects and patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the role of cerebrospinal fluid as analyte in neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cerebrospinal Fluid (CSF) Analysis and Interpretation in Neurocritical Care for Acute Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Homocysteine and methylmalonic acid concentrations in cerebrospinal fluid: relation with age and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. metbio.net [metbio.net]
- 19. erndim.org [erndim.org]
- 20. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 21. aurametrix.weebly.com [aurametrix.weebly.com]
- 22. researchgate.net [researchgate.net]
- 23. Short-chain acyl-CoA dehydrogenase (SCAD) | Amsterdam UMC [amsterdamumc.nl]
- 24. Measurement of acyl-CoA dehydrogenase activity in cultured skin fibroblasts and blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methylsuccinic Acid: A Key Biomarker in Inborn Errors of Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Methylsuccinic acid, a dicarboxylic acid, is a critical biomarker in the diagnosis and monitoring of several inborn errors of metabolism (IEMs). While present in low concentrations in healthy individuals, its accumulation in urine is a hallmark of specific metabolic dysfunctions, primarily related to the catabolism of the amino acid isoleucine and fatty acids. This technical guide provides a comprehensive overview of the role of 2-methylsuccinic acid in IEMs, focusing on its biochemical origins, associated disorders, and the analytical methodologies for its detection.
Biochemical Pathways of 2-Methylsuccinic Acid Formation
The elevation of 2-methylsuccinic acid in biological fluids is primarily a consequence of disruptions in two major metabolic pathways: the catabolism of L-isoleucine and the β-oxidation of fatty acids.
Isoleucine Catabolism
Isoleucine, a branched-chain amino acid, undergoes a series of enzymatic reactions for its complete degradation. A key intermediate in this pathway is (S)-2-methylbutyryl-CoA. In certain metabolic disorders, the downstream processing of this intermediate is impaired, leading to the accumulation of upstream metabolites.
Fatty Acid Oxidation and Butyryl-CoA Metabolism
Inborn errors affecting fatty acid β-oxidation, such as Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, lead to the accumulation of butyryl-CoA. This excess butyryl-CoA can be alternatively carboxylated to form ethylmalonyl-CoA, which is then converted to methylsuccinyl-CoA and subsequently hydrolyzed to 2-methylsuccinic acid.[1]
Inborn Errors of Metabolism Associated with Elevated 2-Methylsuccinic Acid
Elevated urinary excretion of 2-methylsuccinic acid is a key diagnostic marker for several IEMs.
Ethylmalonic Encephalopathy (EE)
Ethylmalonic encephalopathy is a severe, autosomal recessive metabolic disorder characterized by early-onset encephalopathy, developmental delay, and vascular instability.[2] A hallmark of this condition is the significant elevation of both ethylmalonic acid and 2-methylsuccinic acid in the urine.[3][4] The underlying genetic defect is in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[2] The deficiency of this enzyme leads to the accumulation of toxic hydrogen sulfide, which in turn is thought to inhibit short-chain acyl-CoA dehydrogenase (SCAD), leading to the accumulation of butyryl-CoA and the subsequent formation of ethylmalonic and 2-methylsuccinic acids.[5]
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency
SCAD deficiency is an autosomal recessive disorder of fatty acid β-oxidation. While many individuals with SCAD deficiency are asymptomatic, some can present with metabolic crises, particularly during periods of fasting or illness.[6] Biochemically, the disorder is characterized by the accumulation of butyryl-CoA, leading to increased urinary excretion of ethylmalonic acid and 2-methylsuccinic acid.[1][6]
Isovaleric Acidemia (IVA)
Isovaleric acidemia is an inborn error of leucine metabolism caused by a deficiency of isovaleryl-CoA dehydrogenase. While the primary diagnostic markers are elevated isovalerylglycine and 3-hydroxyisovaleric acid, increased levels of 2-methylsuccinic acid have also been reported in the urine of patients with IVA.[7]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
MCAD deficiency is one of the most common inherited disorders of fatty acid oxidation. While the primary urinary organic acid profile is characterized by dicarboxylic aciduria (adipic, suberic, and sebacic acids), some reports have noted the presence of 2-methylsuccinic acid, although typically not as prominently as in EE or SCAD deficiency.[7][8]
Quantitative Data on Urinary 2-Methylsuccinic Acid
The following table summarizes the reported urinary concentrations of 2-methylsuccinic acid in healthy individuals and in patients with associated inborn errors of metabolism. It is important to note that the absolute values can vary between laboratories and analytical methods.
| Condition | Analyte | Matrix | Patient Population | Concentration Range | Unit |
| Healthy Individuals | 2-Methylsuccinic Acid | Urine | Pediatric and Adult | 3.7 - 36[3] | nmol/mg Creatinine |
| Healthy Individuals | 2-Methylsuccinic Acid | Urine | Not Specified | 0.1 - 2.2[1] | mmol/mol Creatinine |
| Ethylmalonic Encephalopathy | 2-Methylsuccinic Acid | Urine | Pediatric | Markedly Elevated[3][4] | - |
| SCAD Deficiency | 2-Methylsuccinic Acid | Urine | Pediatric | Elevated[6][9] | - |
| Isovaleric Acidemia | 2-Methylsuccinic Acid | Urine | Pediatric | Elevated[7] | - |
| MCAD Deficiency | 2-Methylsuccinic Acid | Urine | Pediatric | May be present[7][8] | - |
Experimental Protocols for 2-Methylsuccinic Acid Analysis
The gold standard for the quantitative analysis of urinary organic acids, including 2-methylsuccinic acid, is gas chromatography-mass spectrometry (GC-MS).
Sample Preparation and Derivatization for GC-MS Analysis
Detailed Protocol:
-
Sample Collection: A random urine sample is collected in a sterile, preservative-free container.[10]
-
Internal Standard Addition: To a specific volume of urine (often normalized to creatinine concentration), a known amount of an internal standard (e.g., tropic acid) is added for accurate quantification.
-
Oximation (for keto-acids): The sample is incubated with a hydroxylamine solution to convert keto groups to their oxime derivatives.[1]
-
Extraction: The organic acids are extracted from the acidified urine (pH < 2) using an organic solvent such as ethyl acetate.[11] This step is typically repeated to ensure complete extraction.
-
Drying: The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated to dryness under a gentle stream of nitrogen.[11]
-
Derivatization: To increase their volatility for GC analysis, the dried organic acids are converted to their trimethylsilyl (TMS) esters. This is commonly achieved by reacting the residue with a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at an elevated temperature (e.g., 70-90°C).[1][12]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The separation is typically performed on a capillary column (e.g., DB-5MS). The mass spectrometer is operated in full scan mode to identify the various organic acids based on their retention times and mass spectra.[1][10] For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and specificity for target analytes like 2-methylsuccinic acid.[10]
Conclusion
2-Methylsuccinic acid is a pivotal biomarker in the field of inborn errors of metabolism. Its presence and concentration in urine provide valuable diagnostic clues for several disorders, most notably Ethylmalonic Encephalopathy and SCAD deficiency. A thorough understanding of the biochemical pathways leading to its formation is essential for accurate diagnosis and for the development of potential therapeutic strategies. The standardized and quantitative analysis of urinary organic acids by GC-MS remains the cornerstone for the laboratory investigation of these conditions. Further research into the precise pathophysiological roles of 2-methylsuccinic acid and its precursors may open new avenues for therapeutic interventions in these rare but devastating metabolic diseases.
References
- 1. Methylsuccinic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethylmalonic and methylsuccinic aciduria in ethylmalonic encephalopathy arise from abnormal isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylsuccinic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-chain acyl-coenzyme A dehydrogenase deficiency. Clinical and biochemical studies in two patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Case Series of Ethylmalonic Encephalopathy from Southern India - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 2-Methylsuccinic Acid in Human Plasma and Urine using 2-Methylsuccinic acid-d6 as an Internal Standard by LC-MS/MS
References
- 1. researchgate.net [researchgate.net]
- 2. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. longdom.org [longdom.org]
- 7. jasem.com.tr [jasem.com.tr]
Application Note and Protocol for the Quantification of 2-Methylsuccinic Acid in Human Urine using 2-Methylsuccinic acid-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic acid analysis in urine is a critical tool for diagnosing and monitoring a wide range of inborn errors of metabolism. 2-Methylsuccinic acid is a dicarboxylic acid that can be elevated in various metabolic disorders, including ethylmalonic encephalopathy and medium-chain acyl-CoA dehydrogenase deficiency.[1] Accurate quantification of this biomarker is essential for clinical diagnosis and for monitoring therapeutic interventions.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of urinary organic acids.[2] The use of a stable isotope-labeled internal standard, such as 2-Methylsuccinic acid-d6, is the gold standard for quantitative analysis.[3][4] This approach ensures high accuracy and precision by correcting for variations during sample preparation and instrumental analysis.[4][5] This document provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of 2-methylsuccinic acid in human urine using this compound as an internal standard.
Patient and Sample Preparation
Proper patient preparation and sample collection are crucial for obtaining reliable results.
Patient Preparation:
-
Diet: For 48 hours prior to urine collection, patients should avoid consuming large quantities of apples, grapes, pears, cranberries, and their respective juices. It is also advisable to avoid supplements containing echinacea and reishi mushrooms.[6][7]
-
Medications: Patients should continue taking prescribed medications unless otherwise directed by a healthcare provider. All medications should be recorded and reported with the sample.[6]
-
Hydration: Maintaining normal hydration is recommended. Patients should drink adequate water for 2-3 days before the test. On the day of collection, no more than 8 ounces of water should be consumed within the hour before providing the sample.[6]
-
Fasting: A first-morning urine sample is preferred, collected after an overnight fast (at least 8 hours).[6]
Sample Collection and Handling:
-
Collection: A random urine sample, preferably the first morning void, should be collected in a sterile, preservative-free container.[3][8][9]
-
Volume: A minimum of 5-10 mL of urine is required.[9]
-
Storage: Immediately after collection, the urine sample should be frozen at -20°C or lower to ensure stability.[3][8][9] Samples should be shipped frozen on dry ice.
Experimental Protocol
This protocol details the materials, reagents, and steps for the analysis of 2-methylsuccinic acid in urine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methylsuccinic acid | ≥98% | Sigma-Aldrich |
| This compound | 98 atom % D | CDN Isotopes |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Diethyl ether | HPLC Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | Concentrated, ACS Grade | VWR |
| Sodium Chloride (NaCl) | ACS Grade | VWR |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization Grade | Supelco |
| Methoxyamine hydrochloride | ≥98% | Sigma-Aldrich |
| Urease | from Canavalia ensiformis (Jack bean) | Sigma-Aldrich |
| Deionized Water | 18.2 MΩ·cm | Millipore |
Preparation of Standards and Solutions
-
Stock Solution of 2-Methylsuccinic Acid (1 mg/mL): Accurately weigh 10 mg of 2-methylsuccinic acid and dissolve it in 10 mL of deionized water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.
-
Working Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the 2-methylsuccinic acid stock solution into a pooled urine sample previously tested to have low levels of the analyte. The concentration range should encompass the expected physiological and pathological levels.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution 1:100 with deionized water.
-
Methoxyamine HCl Solution (20 mg/mL): Dissolve 200 mg of methoxyamine hydrochloride in 10 mL of pyridine.
Sample Preparation and Derivatization Workflow
The following diagram outlines the key steps in the sample preparation and derivatization process.
Caption: Experimental workflow for urine organic acid analysis.
Detailed Step-by-Step Protocol
-
Urine Normalization: Thaw the frozen urine sample and vortex to mix. Determine the creatinine concentration of the urine sample. Pipette a volume of urine equivalent to 1.0 mg of creatinine into a glass screw-cap tube. If the required volume is less than 1 mL, adjust the final volume to 1 mL with deionized water.
-
Internal Standard Addition: Add 100 µL of the 10 µg/mL this compound internal standard working solution to each sample, calibrator, and quality control sample.
-
Oximation: Add 200 µL of the methoxyamine HCl solution to each tube. Cap the tubes tightly and vortex. Incubate at 60°C for 60 minutes.[3]
-
Acidification: After cooling to room temperature, acidify the sample by adding 100 µL of concentrated HCl. Vortex to mix.
-
Liquid-Liquid Extraction: Add 3 mL of a 1:1 (v/v) mixture of ethyl acetate and diethyl ether. Cap and vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers.[9]
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.
-
Second Extraction: Repeat the extraction (step 5 and 6) with another 3 mL of the ethyl acetate/diethyl ether mixture and combine the organic layers.
-
Evaporation: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at room temperature or a maximum of 35°C.[10]
-
Derivatization (Silylation): To the dried residue, add 100 µL of BSTFA with 1% TMCS. Cap the tube tightly and heat at 70°C for 30 minutes.[11]
-
Sample Transfer: After cooling, transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert.
GC-MS Analysis
Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temp 80°C, hold for 2 min, ramp at 8°C/min to 290°C, hold for 5 min |
| Transfer Line Temp | 285°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
The following table lists the characteristic ions to be monitored for the trimethylsilyl (TMS) derivatives of 2-methylsuccinic acid and its deuterated internal standard.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-Methylsuccinic acid-TMS | 261 | 147 | 73 |
| This compound-TMS | 267 | 150 | 73 |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks corresponding to the quantifier ions for both 2-methylsuccinic acid and this compound.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Quantification: Determine the concentration of 2-methylsuccinic acid in the unknown samples by using the response ratio and the regression equation from the calibration curve.
-
Final Concentration: Report the final concentration of 2-methylsuccinic acid in µmol/mmol creatinine.
Quality Control
-
Blanks: A reagent blank (deionized water) should be prepared with each batch to monitor for contamination.
-
Quality Control Samples: Low and high concentration quality control samples should be analyzed with each batch to ensure the accuracy and precision of the assay.
-
Internal Standard Response: The peak area of the internal standard should be monitored for significant variations between samples, which could indicate a problem with extraction or injection.
Conclusion
This protocol provides a comprehensive and robust method for the quantitative analysis of 2-methylsuccinic acid in urine using GC-MS with a stable isotope-labeled internal standard. Adherence to this protocol will enable researchers and clinicians to obtain accurate and reliable data for the diagnosis and management of relevant metabolic disorders.
References
- 1. 2-Methylsuccinic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future [mdpi.com]
- 3. metbio.net [metbio.net]
- 4. benchchem.com [benchchem.com]
- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 6. help.vibrant-wellness.com [help.vibrant-wellness.com]
- 7. support.rupahealth.com [support.rupahealth.com]
- 8. Organic Acids, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 9. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 10. aurametrix.weebly.com [aurametrix.weebly.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of 2-Methylsuccinic Acid in Plasma using Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylsuccinic acid is a dicarboxylic acid that can be found in biological fluids. Its quantification in plasma is of interest in various research areas, including the study of metabolic disorders and monitoring of specific metabolic pathways. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the accurate quantification of small molecules like 2-methylsuccinic acid in complex biological matrices such as plasma.[1][2] This application note provides a detailed protocol for the quantification of 2-methylsuccinic acid in plasma using an isotope dilution LC-MS/MS method.
The method involves sample preparation including protein precipitation, followed by derivatization to enhance the chromatographic retention and mass spectrometric detection of 2-methylsuccinic acid. A stable isotope-labeled internal standard is used to ensure high accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
2-Methylsuccinic acid standard
-
2-Methylsuccinic acid-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Human plasma (or the specific plasma matrix of interest)
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of 2-methylsuccinic acid in methanol.
-
Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard (e.g., 2-methylsuccinic acid-d3) in methanol.
-
-
Working Standard Solutions:
-
Serially dilute the 2-methylsuccinic acid stock solution with 50% methanol/water to prepare a series of working standard solutions for the calibration curve.
-
-
Internal Standard Working Solution:
-
Dilute the internal standard stock solution with methanol to a suitable concentration.
-
3. Sample Preparation
-
Plasma Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard working solution to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
4. Derivatization
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[3]
-
Vortex briefly to dissolve the residue.
-
Incubate the mixture at 70°C for 60 minutes to ensure complete derivatization.[4]
-
After incubation, cool the samples to room temperature.
-
Evaporate the derivatization reagents under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for the derivative).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific MRM transitions for the derivatized 2-methylsuccinic acid and its internal standard need to be determined by infusing the derivatized standards into the mass spectrometer.
-
6. Data Analysis and Quantification
-
The concentration of 2-methylsuccinic acid in the plasma samples is determined by constructing a calibration curve.
-
The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
A linear regression analysis is applied to the calibration curve to determine the concentrations in the unknown samples.
Data Presentation
Table 1: Quantitative Performance of the Method
| Parameter | Result |
| Linearity Range | 5 - 400 ng/mL[5][6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[5][6] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery | > 80% |
Mandatory Visualizations
Caption: Experimental workflow for 2-Methylsuccinic acid quantification.
Caption: Potential metabolic origin of 2-Methylsuccinic acid.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methylsuccinic Acid-d6 as a Tracer for Metabolic Flux Analysis
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled compounds as tracers is central to MFA, allowing researchers to track the fate of specific atoms through metabolic pathways.[1][2] 2-Methylsuccinic acid-d6 is a deuterated analog of 2-methylsuccinic acid, an endogenous metabolite involved in the catabolism of the branched-chain amino acid (BCAA) isoleucine.[3] This document provides detailed application notes and protocols for the proposed use of this compound as a tracer to investigate metabolic flux in pathways related to BCAA metabolism, particularly in the context of inborn errors of metabolism and other metabolic disorders. While this compound is commercially available for use as a tracer, detailed protocols for its specific application in metabolic flux analysis are not yet widely established in the literature.[4][5] The following sections outline a hypothetical, yet scientifically grounded, application of this tracer.
Application: Tracing Isoleucine Catabolism and Mitochondrial Dysfunction
Objective: To quantify the metabolic flux through the isoleucine catabolism pathway and to assess potential disruptions in mitochondrial function. Elevated levels of 2-methylsuccinic acid are observed in certain metabolic disorders, such as ethylmalonic encephalopathy, making it a relevant biomarker.[3] By introducing this compound, we can trace its metabolism and identify potential enzymatic bottlenecks or alternative metabolic routes.
Background: 2-Methylsuccinic acid is a downstream metabolite in the catabolism of isoleucine.[3] Dysfunctional BCAA catabolism is implicated in a variety of diseases, including metabolic syndromes and neurological disorders.[6] This protocol will focus on a cell-based assay to measure the conversion of this compound to downstream metabolites, providing insights into the activity of this pathway.
Metabolic Pathway of Interest
The catabolism of isoleucine leads to the production of propionyl-CoA and acetyl-CoA, which are key intermediates in central carbon metabolism. A simplified representation of the relevant section of this pathway is depicted below. 2-Methylsuccinic acid can be formed from intermediates of this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. otsuka.co.jp [otsuka.co.jp]
- 6. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Methylsuccinic Acid-d6 in Metabolomics Studies: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Methylsuccinic acid-d6 as an internal standard in quantitative metabolomics studies. The methodologies outlined herein are intended to guide researchers in accurately measuring levels of 2-methylsuccinic acid in biological matrices, which is crucial for investigating metabolic disorders and for applications in drug development.
Introduction to 2-Methylsuccinic Acid and its Significance
2-Methylsuccinic acid is a dicarboxylic acid that serves as a key intermediate in the metabolism of branched-chain amino acids, particularly isoleucine.[1][2] Elevated levels of this metabolite in urine and plasma are associated with certain inborn errors of metabolism, such as ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase deficiency.[2] Therefore, the precise and accurate quantification of 2-methylsuccinic acid in biological fluids is essential for the diagnosis and monitoring of these conditions.
In metabolomics, stable isotope-labeled internal standards are the gold standard for quantification using mass spectrometry. This compound, a deuterated analog of the endogenous metabolite, is an ideal internal standard for this purpose. It shares identical chemical and physical properties with the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and reproducible quantification.
Experimental Workflow Overview
The general workflow for the quantification of 2-methylsuccinic acid using this compound as an internal standard involves several key steps: sample preparation, LC-MS/MS analysis, and data processing. A schematic of this workflow is presented below.
Caption: A generalized workflow for the quantitative analysis of 2-methylsuccinic acid.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of 2-methylsuccinic acid in plasma and urine, based on established methodologies.
Table 1: Quantitative Ranges of 2-Methylsuccinic Acid in Biological Matrices
| Matrix | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| Plasma | 5 ng/mL | 400 ng/mL |
| Urine | 100 ng/mL | 5000 ng/mL |
| Data derived from a multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid.[3] |
Table 2: Proposed Internal Standard Concentration
| Internal Standard | Matrix | Recommended Concentration |
| This compound | Plasma, Urine | 0.2 mg/mL (stock solution) |
| Concentration is based on the reported use of succinic-d4 acid as an internal standard in a similar metabolomics study. |
Detailed Experimental Protocols
Sample Preparation Protocol (Plasma or Urine)
This protocol is adapted from a validated method for the analysis of small dicarboxylic acids in biological fluids.[3]
Materials:
-
Plasma or urine samples
-
This compound internal standard solution (0.2 mg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
n-Butanol, HPLC grade
-
3 M HCl in n-Butanol (prepared by bubbling HCl gas through n-butanol or by careful addition of acetyl chloride to n-butanol)
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma or urine samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of each sample, standard, and quality control (QC) sample, add 10 µL of the 0.2 mg/mL this compound internal standard solution. Vortex briefly to mix.
-
Protein Precipitation (for plasma samples): Add 300 µL of ice-cold acetonitrile to each plasma sample. For urine samples, this step can be omitted. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 100 µL of 3 M HCl in n-butanol. Cap the tubes tightly and heat at 65°C for 30 minutes. This step converts the carboxylic acids to their butyl esters, which improves their chromatographic retention and ionization efficiency.[3]
-
Final Evaporation and Reconstitution: After derivatization, evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Protocol
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating the butyl-derivatized dicarboxylic acids.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Equilibrate at 5% B
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The following table provides the proposed MRM transitions for the dibutyl ester derivatives of 2-methylsuccinic acid and its d6-labeled internal standard. The precursor ion corresponds to the [M+H]+ adduct of the dibutyl ester. The product ions are based on common fragmentation patterns of dicarboxylic acid esters, which often involve the neutral loss of butene and butanol.
Table 3: Proposed MRM Transitions for Dibutyl Ester Derivatives
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Methylsuccinic acid | 245.17 | 133.08 | 15 |
| This compound | 251.21 | 139.12 | 15 |
Note: The exact collision energies should be optimized for the specific instrument used.
Metabolic Pathway of 2-Methylsuccinic Acid
2-Methylsuccinic acid is primarily derived from the catabolism of the branched-chain amino acid isoleucine. A simplified representation of this pathway is shown below.
Caption: A simplified diagram of the metabolic origin of 2-methylsuccinic acid.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 2-methylsuccinic acid in complex biological matrices. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and professionals in the fields of metabolomics and drug development. Accurate measurement of this key metabolite can provide valuable insights into metabolic diseases and support the development of novel therapeutic interventions.
References
Application Notes and Protocols for 2-Methylsuccinic acid-d6 Spiking in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of biological fluids (plasma, serum, and urine) for the quantitative analysis of 2-Methylsuccinic acid using 2-Methylsuccinic acid-d6 as an internal standard. The methodologies are designed to ensure high accuracy, precision, and reproducibility in analytical results, primarily for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Introduction
2-Methylsuccinic acid is a dicarboxylic acid that serves as a biomarker for several inborn errors of metabolism, including ethylmalonic encephalopathy.[1] Accurate quantification of this metabolite in biological matrices is crucial for clinical diagnosis and research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical and physical properties of the endogenous analyte, thereby compensating for variations in sample preparation, matrix effects, and instrument response.
Core Principles of Deuterated Internal Standard Spiking
The fundamental principle behind using this compound is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the earliest stage of preparation. Because this compound is chemically identical to the analyte, it will behave similarly during extraction, derivatization (if any), and chromatographic separation. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant even if analyte is lost during sample processing.
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the available instrumentation. Below are protocols for three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE).
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from plasma and serum samples. It is a widely used technique in high-throughput analysis.
Experimental Protocol (Plasma/Serum):
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma or serum sample (calibrator, quality control, or unknown).
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to each sample. Vortex briefly to mix.
-
Precipitation: Add 300 µL of cold methanol (or acetonitrile).
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Diagram: Protein Precipitation Workflow
Caption: A typical workflow for protein precipitation of plasma or serum samples.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. This method can provide cleaner extracts compared to PPT.
Experimental Protocol (Urine):
-
Aliquoting: In a glass tube, add 500 µL of the urine sample.
-
Internal Standard Spiking: Add 20 µL of the this compound working solution.
-
Acidification: Add 50 µL of 1M HCl to acidify the sample.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Diagram: Liquid-Liquid Extraction Workflow
Caption: A general workflow for liquid-liquid extraction of urine samples.
Supported Liquid Extraction (SLE)
SLE is a modern alternative to LLE that uses a solid support material, typically diatomaceous earth, to immobilize the aqueous sample. An immiscible organic solvent is then passed through the support to extract the analytes. SLE is more amenable to automation and avoids issues like emulsion formation.
Experimental Protocol (Plasma/Serum):
-
Sample Pre-treatment: Dilute 100 µL of plasma or serum with 100 µL of 1% formic acid in water.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to the diluted sample and vortex.
-
Loading: Load the pre-treated sample onto an SLE plate or cartridge and allow it to absorb for 5 minutes.
-
Elution: Add 1 mL of ethyl acetate to the SLE plate/cartridge and allow it to percolate through under gravity. Repeat with another 1 mL of ethyl acetate.
-
Collection: Collect the eluate in a clean collection plate or tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Diagram: Supported Liquid Extraction Workflow
Caption: A workflow for supported liquid extraction of plasma or serum samples.
Data Presentation: Quantitative Comparison of Sample Preparation Techniques
The following table summarizes typical performance characteristics for the analysis of 2-Methylsuccinic acid using different sample preparation methods. Data is compiled from published literature and represents expected performance.
| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (MTBE) | Supported Liquid Extraction (Ethyl Acetate) |
| Recovery | ~63% - 85% | > 80% | > 85% |
| Matrix Effect | Moderate to high | Low to moderate | Low |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ~0.5 µM | ~0.1 µM | ~0.1 µM |
| Throughput | High | Low to medium | Medium to high |
| Automation Potential | High | Low | High |
| Cost per sample | Low | Low | Medium |
Metabolic Pathway of 2-Methylsuccinic Acid
2-Methylsuccinic acid is an intermediate in the catabolism of the branched-chain amino acid isoleucine. Elevated levels of 2-Methylsuccinic acid in urine and blood are indicative of a metabolic block in this pathway, often associated with inherited metabolic disorders.
Diagram: Isoleucine Catabolism Pathway
Caption: Simplified pathway of isoleucine catabolism leading to 2-Methylsuccinic acid.
Conclusion
The choice of sample preparation method for the analysis of 2-Methylsuccinic acid using this compound as an internal standard is a critical determinant of data quality. Protein precipitation offers a rapid and high-throughput solution, while liquid-liquid and supported liquid extraction provide cleaner extracts with reduced matrix effects, leading to improved sensitivity and accuracy. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to develop and validate robust analytical methods for the quantification of this important metabolic biomarker.
References
Application Notes: Mass Spectrometry Fragmentation of 2-Methylsuccinic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the expected mass spectrometry fragmentation pattern of 2-Methylsuccinic acid-d6, a deuterated isotopologue of 2-Methylsuccinic acid. Due to the limited availability of direct experimental mass spectra for this compound, this document presents a predicted fragmentation pattern based on the known fragmentation of the unlabeled compound and general principles of mass spectrometry of deuterated compounds and dicarboxylic acids.
This compound is commonly utilized as an internal standard in quantitative mass spectrometry-based metabolomics and pharmacokinetic studies. Its nearly identical chemical properties to the endogenous analyte, coupled with a distinct mass shift, allow for precise and accurate quantification. Understanding its fragmentation behavior is crucial for method development and data interpretation.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound is expected to parallel that of its unlabeled counterpart, with a mass shift corresponding to the six deuterium atoms. The location of the deuterium labels is critical in predicting the mass-to-charge ratio (m/z) of the resulting fragment ions. For the purpose of these notes, it is assumed that the deuterium atoms replace the hydrogens on the methyl group and the carbon backbone.
Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique for small organic acids, often requiring derivatization to increase volatility. A common derivatization is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the di-trimethylsilyl (2TMS) derivative.
Electron Ionization (EI) Fragmentation of di-TMS-2-Methylsuccinic Acid-d6
Upon electron ionization, the di-TMS derivative of this compound is expected to undergo characteristic fragmentation, including the loss of methyl groups from the TMS moieties and cleavage of the carbon backbone.
Table 1: Predicted m/z Values of Major Fragment Ions for di-TMS-2-Methylsuccinic Acid and its d6 Analogue
| Fragment Description | Unlabeled m/z | Predicted this compound (2TMS) m/z |
| Molecular Ion [M]•+ | 276 | 282 |
| Loss of a methyl group [M-CH3]•+ | 261 | 267 |
| Loss of a TMS group [M-TMS]•+ | 203 | 209 |
| McLafferty rearrangement | 147 | 147 |
| Fragment containing the methylsuccinate backbone | 131 | 137 |
| Loss of COOTMS | 117 | 123 |
Note: The predicted m/z values are based on the fragmentation of the unlabeled compound and are subject to variation based on the specific mass spectrometer and analytical conditions.
Experimental Protocols
A robust and reliable method for the analysis of this compound is essential for its use as an internal standard. The following protocol outlines a general procedure for the analysis of this compound in a biological matrix (e.g., plasma or urine) using GC-MS.
Protocol: Quantitative Analysis of this compound by GC-MS
1. Sample Preparation (Liquid-Liquid Extraction)
1.1. To 100 µL of the sample (e.g., plasma, urine), add a known amount of a suitable internal standard if this compound is the analyte. If this compound is the internal standard, add it to the samples containing the unlabeled analyte. 1.2. Acidify the sample by adding 10 µL of 6 M HCl. 1.3. Add 500 µL of ethyl acetate and vortex for 2 minutes. 1.4. Centrifuge at 10,000 x g for 5 minutes. 1.5. Transfer the upper organic layer to a clean microcentrifuge tube. 1.6. Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers. 1.7. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation)
2.1. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. 2.2. Cap the vial tightly and heat at 70°C for 30 minutes. 2.3. Cool the sample to room temperature before injection.
3. GC-MS Analysis
3.1. Gas Chromatograph (GC) Conditions:
- Injection Volume: 1 µL
- Injector Temperature: 250°C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp to 150°C at 10°C/min.
- Ramp to 280°C at 20°C/min, hold for 5 minutes.
- Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column coated with a 5% phenyl-methylpolysiloxane phase (or equivalent).
3.2. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is recommended, monitoring characteristic ions of both the analyte and the internal standard.
- Suggested SIM ions for di-TMS-2-Methylsuccinic acid-d6: m/z 267, 209, 137.
- Suggested SIM ions for unlabeled di-TMS-2-Methylsuccinic acid: m/z 261, 203, 131.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and the experimental workflow.
Caption: Predicted EI fragmentation pathway of di-TMS-2-Methylsuccinic acid-d6.
Caption: Experimental workflow for the analysis of this compound.
Application Notes and Protocols for the Structural Elucidaion of 2-Methylsuccinic acid-d6 using NMR Spectroscopy
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the structural elucidation of 2-Methylsuccinic acid-d6 utilizing Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
2-Methylsuccinic acid is a dicarboxylic acid that plays a role as a metabolite in human fluids.[1] Its isotopically labeled analog, this compound, serves as a valuable internal standard in metabolic studies and pharmacokinetic research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for confirming the identity, structure, and isotopic purity of such labeled compounds.[2][3][4] This application note details the necessary protocols for the complete structural assignment of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments.
The deuteration of 2-Methylsuccinic acid at the methyl and methylene positions simplifies the proton NMR spectrum, allowing for unambiguous signal assignment and verification of the deuteration pattern. This document outlines the step-by-step procedures for sample preparation, data acquisition, and spectral interpretation.
Experimental Protocols
Sample Preparation
A carefully prepared sample is crucial for obtaining high-quality NMR spectra.
-
Materials:
-
This compound (5-10 mg for ¹H and 2D NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d6, D₂O, or Methanol-d4). The choice of solvent depends on the solubility of the analyte and the desired experimental conditions.[5][6] DMSO-d6 is a common choice for carboxylic acids.[7][8]
-
NMR tube (5 mm diameter, high precision)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9]
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a pipette, transfer the solution into the NMR tube.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
All NMR data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
1D ¹H NMR:
-
Purpose: To identify the presence and chemical environment of the remaining protons.
-
Key Parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30)
-
Spectral width: ~16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64
-
-
-
1D ¹³C NMR:
-
Purpose: To identify all carbon environments in the molecule.
-
Key Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Spectral width: ~200 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration
-
-
-
1D ²H (Deuterium) NMR:
-
Purpose: To confirm the positions of deuteration.
-
Key Parameters:
-
Pulse sequence: Standard single-pulse experiment, observe frequency tuned to deuterium.
-
Spectral width: ~10 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 1 second
-
Number of scans: 64-256
-
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin coupling networks.
-
Key Parameters:
-
Pulse sequence: Standard COSY experiment (e.g., cosygpqf)
-
Spectral width: Same as 1D ¹H NMR in both dimensions
-
Number of increments: 256-512 in the indirect dimension
-
Number of scans per increment: 2-8
-
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Key Parameters:
-
Pulse sequence: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3)
-
¹H spectral width: Same as 1D ¹H NMR
-
¹³C spectral width: Appropriate range to cover all expected carbon signals
-
Number of increments: 128-256 in the indirect dimension
-
Number of scans per increment: 4-16
-
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.
-
Key Parameters:
-
Pulse sequence: Standard HMBC experiment (e.g., hmbcgplpndqf)
-
¹H spectral width: Same as 1D ¹H NMR
-
¹³C spectral width: Appropriate range to cover all expected carbon signals
-
Number of increments: 256-512 in the indirect dimension
-
Number of scans per increment: 8-32
-
-
Data Processing
-
Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decay (FID) before Fourier transformation.
-
Phase and baseline correct all spectra.
-
Calibrate the chemical shift scale. For ¹H and ¹³C spectra in DMSO-d6, the residual solvent peak can be used as a reference (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm).[10]
Data Presentation
The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. The deuteration at the methyl (CD₃) and methylene (CD₂) positions, as well as on the chiral center (CD), will result in the absence of their signals in the ¹H NMR spectrum. The remaining signal will be from the methine proton.
Table 1: Predicted NMR Data for this compound in DMSO-d6
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity |
| 1 | COOH | ~12.2 | ~175 | Broad Singlet |
| 2 | CH | ~2.7 | ~40 | Singlet |
| 3 | CD₂ | - | ~35 | - |
| 4 | COOH | ~12.2 | ~178 | Broad Singlet |
| 5 | CD₃ | - | ~15 | - |
Note: Chemical shifts are approximate and can vary based on concentration, temperature, and pH.
Visualization of Experimental Workflow
The logical flow of experiments for the structural elucidation of this compound is depicted below.
Caption: Experimental workflow for NMR-based structural elucidation.
Interpretation of NMR Data
-
¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a singlet for the remaining methine proton and a broad singlet for the two carboxylic acid protons. The absence of signals in the aliphatic region confirms the high level of deuteration.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all five carbon atoms. The carbons attached to deuterium (CD, CD₂, and CD₃) may exhibit smaller and broader signals due to C-D coupling and the quadrupolar nature of deuterium.
-
²H NMR: The ²H NMR spectrum should display signals corresponding to the chemical shifts of the deuterated positions, providing direct evidence of the isotopic labeling pattern.
-
2D NMR:
-
COSY: No cross-peaks are expected in the COSY spectrum due to the absence of proton-proton couplings in the deuterated molecule.
-
HSQC: The HSQC spectrum will show a correlation between the methine proton and its directly attached carbon.
-
HMBC: The HMBC spectrum will be critical for confirming the overall structure. Correlations are expected from the methine proton to the adjacent carbonyl carbons and the CD₂ and CD₃ carbons. The carboxylic acid protons may also show correlations to the carbonyl carbons.
-
By following these protocols and interpreting the resulting NMR data, a comprehensive and unambiguous structural elucidation of this compound can be achieved, ensuring its identity and suitability for its intended applications in research and development.
References
- 1. 2-Methylsuccinic acid | 498-21-5 [chemicalbook.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 4. ijirset.com [ijirset.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. allanchem.com [allanchem.com]
- 7. (S)-(-)-Methylsuccinic acid(2174-58-5) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. chem.washington.edu [chem.washington.edu]
Derivatization of 2-Methylsuccinic Acid for GC-MS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 2-methylsuccinic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methods outlined below are designed to enhance the volatility and thermal stability of this dicarboxylic acid, enabling robust and sensitive quantification.
Introduction
2-Methylsuccinic acid is a chiral dicarboxylic acid that plays a role in various metabolic pathways. Its accurate quantification is crucial in metabolomics, clinical diagnostics, and pharmaceutical research. Due to its low volatility and polar nature, direct GC-MS analysis of 2-methylsuccinic acid is challenging, often resulting in poor chromatographic peak shape and low sensitivity. Derivatization is a necessary sample preparation step to convert the polar carboxyl groups into less polar, more volatile esters or silyl esters. This application note details two common and effective derivatization techniques: silylation and esterification.
Derivatization Strategies
The two most widely used derivatization procedures for the GC-MS analysis of dicarboxylic acids are silylation and esterification.
-
Silylation: This technique replaces the acidic protons of the carboxyl groups with a trimethylsilyl (TMS) group. The most common reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS). Silylation is known for its efficiency and for producing derivatives with excellent chromatographic properties. Studies have shown that silylation can provide lower detection limits and higher reproducibility compared to esterification for dicarboxylic acids.[1][2]
-
Esterification: This method converts carboxylic acids into their corresponding esters, typically methyl or butyl esters. A common reagent for this is boron trifluoride (BF₃) in an alcohol such as methanol or butanol. While effective, esterification can be more time-consuming than silylation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the GC-MS analysis of dicarboxylic acids and other organic acids after derivatization. While specific data for 2-methylsuccinic acid is limited, these values provide a useful reference for expected performance.
| Parameter | Silylation (BSTFA) | Esterification (BF₃/Methanol) | Reference Compound(s) |
| Limit of Detection (LOD) | ≤ 2 ng/m³ | ≤ 4 ng/m³ | C₃-C₉ Dicarboxylic Acids[1] |
| 11.90 ng/mL | - | Stearic Acid[3] | |
| Limit of Quantification (LOQ) | - | 39.68 ng/mL | Stearic Acid[3] |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% | C₃-C₉ Dicarboxylic Acids[1] |
| < 7.16% | - | Palmitic & Stearic Acids[3] | |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Succinic & Levulinic Acids |
| 0.9998 - 1 | - | Palmitic & Stearic Acids[3] |
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the derivatization of 2-methylsuccinic acid to its di-trimethylsilyl ester.
Materials:
-
2-Methylsuccinic acid standard or dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Acetonitrile (ACN) or other suitable aprotic solvent
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Ensure the sample containing 2-methylsuccinic acid is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended.
-
Reagent Preparation: Prepare a derivatization solution of BSTFA (+1% TMCS) and pyridine in a 1:1 (v/v) ratio.
-
Derivatization Reaction:
-
To the dried sample (typically 1-10 mg) in a reaction vial, add 100 µL of anhydrous acetonitrile.
-
Add 100 µL of the BSTFA/pyridine derivatization solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Protocol 2: Esterification using BF₃-Methanol
This protocol details the conversion of 2-methylsuccinic acid to its dimethyl ester.
Materials:
-
2-Methylsuccinic acid standard or dried sample extract
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Anhydrous Methanol
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Ensure the sample is dry.
-
Derivatization Reaction:
-
Add 200 µL of BF₃-Methanol solution to the dried sample in a reaction vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.
-
Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.
-
Allow the layers to separate.
-
-
Analysis:
-
Carefully transfer the upper hexane layer to a clean GC vial.
-
Inject 1 µL of the hexane extract into the GC-MS system.
-
Protocol 3: Chiral Analysis of Derivatized 2-Methylsuccinic Acid
This protocol outlines the separation of the enantiomers of derivatized 2-methylsuccinic acid. The derivatization should be performed first using either Protocol 1 (Silylation) or Protocol 2 (Esterification). Silylation is often preferred for its milder conditions, which are less likely to cause racemization.
Instrumentation:
-
Gas chromatograph with a chiral capillary column. A common choice for separating chiral acids is a cyclodextrin-based column (e.g., β- or γ-cyclodextrin derivatives).
-
Mass spectrometer detector.
GC-MS Conditions (Example):
-
Column: Chirasil-Dex CB (25 m x 0.25 mm i.d., 0.25 µm film thickness) or similar chiral column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 5°C/min.
-
Hold at 180°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of the derivatized 2-methylsuccinic acid.
Procedure:
-
Derivatize the 2-methylsuccinic acid sample using either the silylation or esterification protocol.
-
Inject the derivatized sample onto the chiral GC-MS system with the specified conditions.
-
Identify the two enantiomer peaks based on their retention times. The elution order will depend on the specific chiral stationary phase and the derivative.
Mandatory Visualizations
Caption: General workflow for the derivatization and GC-MS analysis of 2-Methylsuccinic acid.
Caption: Chemical reactions for the silylation and esterification of 2-Methylsuccinic acid.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diagnosis of Ethylmalonic Encephalopathy using 2-Methylsuccinic acid-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylmalonic encephalopathy (EE) is a rare and severe autosomal recessive metabolic disorder with an early onset in infancy.[1][2] The clinical presentation is characterized by progressive neurological damage, developmental delay, chronic diarrhea, and vascular issues like petechiae and orthostatic acrocyanosis.[1][3][4] This condition is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase involved in the detoxification of hydrogen sulfide (H₂S).[2][4] A deficiency in ETHE1 leads to the accumulation of toxic H₂S, resulting in a distinct biochemical profile. The diagnosis of EE is supported by the detection of elevated levels of specific organic acids and acylcarnitines in biological fluids.[3][4]
The primary biochemical hallmarks of EE include significantly increased urinary excretion of ethylmalonic acid (EMA) and methylsuccinic acid (MSA).[1][5][6][7][8] Additionally, elevated levels of C4 and C5 acylcarnitines are observed in the blood.[3][4] Accurate quantification of these biomarkers is crucial for diagnosis and for monitoring disease progression and therapeutic interventions. Stable isotope-labeled internal standards are indispensable for achieving the necessary accuracy and precision in mass spectrometry-based quantitative analyses.[9][10][11][12][13] 2-Methylsuccinic acid-d6 (d6-MSA) serves as an ideal internal standard for the quantification of endogenous MSA, minimizing variations from sample preparation and matrix effects.[13]
These application notes provide a detailed protocol for the utilization of this compound in the diagnostic workflow for ethylmalonic encephalopathy using gas chromatography-mass spectrometry (GC-MS) for urinary organic acid analysis.
Biochemical Pathway and Diagnostic Logic
The diagnostic process for ethylmalonic encephalopathy involves a multi-step approach that integrates clinical findings with biochemical and genetic testing. The accumulation of specific metabolites is a direct consequence of the underlying genetic defect.
Quantitative Data Summary
The following tables summarize the typical concentrations of key biomarkers in patients with ethylmalonic encephalopathy compared to normal reference ranges. These values are indicative and may vary between laboratories.
Table 1: Urinary Organic Acid Concentrations
| Analyte | Normal Range (μmol/mmol creatinine) | Ethylmalonic Encephalopathy Range (μmol/mmol creatinine) |
| Ethylmalonic Acid | < 10[3] | 65 - 197[14] |
| Methylsuccinic Acid | 0.13 - 2.14[8] | Significantly Elevated |
Table 2: Blood Acylcarnitine Concentrations
| Analyte | Normal Range (μmol/L) | Ethylmalonic Encephalopathy Range (μmol/L) |
| C4-Acylcarnitine (Butyrylcarnitine) | < 0.9[3] | Elevated (e.g., 1.95)[4] |
| C5-Acylcarnitine (Isovalerylcarnitine) | < 0.3[3] | Elevated (e.g., 0.71)[4] |
Experimental Protocol: Urinary Organic Acid Analysis using GC-MS
This protocol describes the quantitative analysis of urinary organic acids, including ethylmalonic acid and methylsuccinic acid, using this compound as an internal standard.
Materials and Reagents
-
Urine sample
-
This compound (d6-MSA) internal standard solution (1 mg/mL in methanol)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Sample Preparation Workflow
Detailed Procedure
-
Sample Normalization: Adjust the volume of the urine sample to correspond to a specific amount of creatinine (e.g., 1 mg).[15]
-
Internal Standard Addition: Add a known amount of this compound internal standard solution to the normalized urine sample. This is a critical step to account for analyte loss during sample preparation.[16]
-
Acidification: Acidify the sample to a pH of 1-2 by adding hydrochloric acid.
-
Extraction: Perform a liquid-liquid extraction by adding ethyl acetate to the acidified urine. Vortex the mixture and centrifuge to separate the phases. Repeat the extraction twice and pool the organic layers.
-
Drying: Dry the pooled organic phase by passing it through anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in pyridine and add BSTFA with 1% TMCS. Heat the mixture at 60°C for 30 minutes to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives.[17]
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Parameters (Example)
-
Column: 30 m x 0.25 mm x 0.25 µm fused silica column (e.g., DB-5ms)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.
Data Analysis
-
Identify the peaks for the TMS derivatives of ethylmalonic acid, methylsuccinic acid, and this compound based on their retention times and mass spectra.
-
Quantify the endogenous methylsuccinic acid by comparing the peak area of its characteristic ion with the peak area of the characteristic ion of this compound.
-
Calculate the concentration of methylsuccinic acid and other organic acids relative to the creatinine concentration in the original urine sample.
Conclusion
The use of this compound as an internal standard is essential for the accurate and reliable quantification of methylsuccinic acid in urine for the diagnosis of ethylmalonic encephalopathy. This stable isotope-labeled standard effectively corrects for variability in sample preparation and instrumental analysis, leading to high-quality diagnostic data. The protocol outlined in these application notes provides a robust framework for clinical and research laboratories involved in the diagnosis and study of inborn errors of metabolism. The integration of clinical observations, biochemical analysis using appropriate internal standards, and genetic confirmation ensures a definitive diagnosis of this rare and severe disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethylmalonic encephalopathy: Clinical course and therapy response in an uncommon mild case with a severe ETHE1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylmalonic Encephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Ethylmalonic encephalopathy: clinical and biochemical observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethylmalonic and methylsuccinic aciduria in ethylmalonic encephalopathy arise from abnormal isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medlink.com [medlink.com]
- 8. Methylsuccinic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Deuterated compounds as an internal standard in newborn screening using LC-MS / MS - Mesbah Energy [irisotope.com]
- 13. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 14. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. metbio.net [metbio.net]
- 17. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for 2-Methylsuccinic acid-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylsuccinic acid-d6 in LC-MS/MS applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate injection solvent. | Ensure the injection solvent is compatible with the mobile phase. Ideally, the solvent should be weaker than the mobile phase. | |
| Extra-column dead volume. | Check and minimize the length and diameter of tubing and connections between the injector, column, and mass spectrometer. | |
| Low Signal Intensity or No Peak Detected | Inefficient ionization. | 2-Methylsuccinic acid, being a small dicarboxylic acid, can exhibit poor ionization efficiency. Derivatization with reagents like n-butanol can enhance signal intensity.[1] |
| Suboptimal MS/MS parameters. | Optimize cone voltage and collision energy for this compound. This should be performed for each specific instrument.[2][3] | |
| Sample degradation. | Ensure proper sample storage and handling to prevent degradation. | |
| Retention Time Shifts | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate composition. |
| Column aging. | Monitor column performance and replace it when significant shifts are observed. | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system regularly. |
| Matrix effects from the sample. | Employ effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4] | |
| Ion source contamination. | Clean the ion source according to the manufacturer's recommendations. | |
| Inconsistent Results | Variability in sample preparation. | Standardize the sample preparation protocol and use an internal standard to correct for variations. |
| Instrument instability. | Perform regular instrument maintenance and calibration. |
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
The precursor ion for this compound (molecular weight ~138.1 g/mol , considering D6) in negative ion mode would be [M-H]⁻ at m/z 137.1. Product ions are generated by collision-induced dissociation. Common losses for carboxylic acids include H₂O, CO, and CO₂. Specific product ions should be determined empirically by infusing a standard solution of this compound into the mass spectrometer.
Q2: How can I improve the retention of this compound on a reverse-phase column?
Due to its high polarity, this compound may have poor retention on traditional C18 columns.[1] Consider the following:
-
Derivatization: As mentioned, derivatization can increase hydrophobicity and improve retention.[1]
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique well-suited for polar compounds.
-
Ion-Pairing Chromatography: Using an ion-pairing reagent in the mobile phase can enhance retention, but be cautious as these reagents can cause ion suppression and contaminate the MS system.
Q3: What are the key MS/MS parameters to optimize for this compound?
The most critical parameters to optimize are the collision energy (CE) and cone voltage (or equivalent parameter depending on the instrument vendor). These should be optimized for each transition to achieve the best signal-to-noise ratio. It is highly recommended to perform a compound optimization experiment where these parameters are systematically varied.[3]
Table 1: Example of LC-MS/MS Parameter Optimization Data (Hypothetical)
| Parameter | Value | Analyte Response (Peak Area) |
| Collision Energy (eV) | 10 | 50,000 |
| 15 | 120,000 | |
| 20 | 250,000 | |
| 25 | 180,000 | |
| Cone Voltage (V) | 20 | 80,000 |
| 30 | 190,000 | |
| 40 | 260,000 | |
| 50 | 210,000 |
Note: The values presented in this table are for illustrative purposes only and must be determined experimentally for your specific instrument and method.
Q4: What is a suitable sample preparation protocol for plasma or urine samples containing this compound?
A common approach for biological matrices involves protein precipitation followed by liquid-liquid extraction.[4]
Experimental Protocol: Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing the internal standard. Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
(Optional) Derivatization: If derivatization is required, the appropriate reagents are added to the supernatant at this stage. The reaction is allowed to proceed under optimized conditions (e.g., temperature and time).
-
Liquid-Liquid Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to the supernatant. Vortex to ensure thorough mixing.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase or a compatible solvent for injection into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical flowchart for troubleshooting poor signal intensity in this compound analysis.
References
- 1. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 4. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
Identifying and minimizing impurities in 2-Methylsuccinic acid-d6.
Welcome to the technical support center for 2-Methylsuccinic acid-d6. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in this compound?
A1: Impurities in this compound can be categorized into two main types:
-
Chemical Impurities: These are substances other than the target molecule. They can originate from starting materials, side-reactions during synthesis, or degradation. Common chemical impurities may include:
-
Unreacted starting materials (e.g., deuterated itaconic acid, deuterated ethyl crotonate).
-
Related organic acids (e.g., succinic acid-d4, fumaric acid-d2, malic acid-d3).
-
Residual solvents from synthesis and purification (e.g., methanol, ethanol, ethyl acetate).
-
-
Isotopic Impurities: These are molecules of 2-Methylsuccinic acid that do not have the desired six deuterium atoms (d6). This can include species with fewer deuterium atoms (d1-d5) or molecules where the deuterium is in an incorrect position. These arise from incomplete deuteration of starting materials or through hydrogen-deuterium (H/D) exchange.[1][2]
Q2: What is Hydrogen-Deuterium (H/D) exchange and why is it a concern?
A2: H/D exchange is a chemical reaction where a deuterium atom on your molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[3] This is a significant concern as it can lower the isotopic purity of your this compound, creating isotopic impurities (e.g., d5, d4 species). This can compromise the accuracy of experiments where a precise isotopic label is critical, such as in isotope dilution mass spectrometry.[2]
Q3: How can I check the purity of my this compound?
A3: A combination of analytical techniques is recommended to assess both chemical and isotopic purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Used to detect and quantify residual proton signals, which helps in determining the degree of deuteration.
-
²H-NMR (Deuterium NMR): Directly observes the deuterium signals, providing information on the location and quantitation of the deuterium labels.[4]
-
¹³C-NMR: Can also be used to assess isotopic purity through the observation of isotope effects on the carbon chemical shifts.
-
-
Mass Spectrometry (MS) coupled with Chromatography:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. Derivatization is typically required to make the organic acid volatile.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for separating and identifying non-volatile impurities. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of impurities and the isotopic distribution of the main component.[6]
-
Q4: What is a typical acceptable isotopic purity for this compound?
A4: For applications such as use as an internal standard in quantitative mass spectrometry, a high isotopic enrichment is crucial. Typically, an isotopic purity of ≥98% is recommended to minimize interference and ensure data accuracy.[1][2]
Troubleshooting Guide
Issue 1: Low Isotopic Purity Detected by NMR or MS
| Possible Cause | Troubleshooting Action |
| Incomplete Deuteration of Starting Materials | Review the synthesis of the deuterated precursors. Ensure that the deuteration steps are carried out for a sufficient duration and with a significant molar excess of the deuterating agent. |
| Hydrogen-Deuterium (H/D) Exchange | H/D exchange can occur during synthesis, work-up, purification, or storage, especially in the presence of protic solvents (water, methanol, etc.) and under acidic or basic conditions.[1] To minimize this: • Use deuterated solvents (e.g., D₂O, MeOD) during work-up where possible. • Maintain a neutral or slightly acidic pH (pH 2.5-3 is often where the exchange rate is minimal).[1] • Avoid high temperatures during processing and storage. • Store the final product in an anhydrous, aprotic solvent or as a dry solid. |
Issue 2: Unexpected Peaks in HPLC or GC-MS Chromatogram
| Possible Cause | Troubleshooting Action |
| Residual Starting Materials | Common starting materials for 2-methylsuccinic acid synthesis include itaconic acid or ethyl crotonate.[7][8] Compare the retention time of the unknown peak with authentic standards of the potential starting materials. Optimize the reaction time and stoichiometry to ensure complete conversion. |
| Synthetic Side-Products | Depending on the synthetic route, side-products such as isomers (e.g., 3-methylsuccinic acid) or products of over-reduction/oxidation could be formed. Review the reaction mechanism to predict potential side-products. Purification by recrystallization or preparative HPLC may be necessary. |
| Contamination from Solvents or Glassware | Run a blank analysis (injecting only the solvent used to dissolve the sample) to check for contaminants from the analytical system itself. Ensure all glassware is thoroughly cleaned. Use high-purity solvents for analysis. |
| Sample Degradation | 2-Methylsuccinic acid is generally stable.[9] However, if using GC-MS, high temperatures in the injector port can sometimes cause degradation of the derivatized analyte. Try lowering the injector temperature. |
Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC
| Possible Cause | Troubleshooting Action |
| Column Overloading | Reduce the injection volume or the concentration of the sample. Overloading can lead to broad, asymmetric peaks.[10] |
| Inappropriate Mobile Phase pH | For acidic compounds like dicarboxylic acids, the mobile phase pH should be controlled with a buffer to ensure consistent ionization state and retention. A pH around 2.5-3.5 is common for reversed-phase analysis of organic acids.[11] |
| Stationary Phase "Dewetting" | When using highly aqueous mobile phases (e.g., >95% water) on standard C18 columns, the stationary phase can collapse, leading to a sudden loss of retention. Use an aqueous-stable C18 column (AQ-type) or ensure the mobile phase always contains a small percentage of organic solvent (e.g., 5%).[11] |
| Chromatographic Isotope Effect | A deuterated standard may elute slightly earlier than its non-deuterated counterpart on a reversed-phase column. This is a known phenomenon and is generally not a problem for MS detection, but it should be noted.[1] |
Quantitative Data Summary
The following tables provide reference data for impurity analysis.
Table 1: Typical Isotopic Purity and Chemical Purity of Deuterated Standards
| Parameter | Typical Specification | Method of Determination |
| Isotopic Purity | ≥ 98% | NMR (¹H, ²H), HRMS |
| Chemical Purity | ≥ 99% | HPLC, GC-MS |
| Data compiled from industry standards for high-quality deuterated internal standards.[1][2] |
Table 2: Example Limits of Detection (LOD) and Quantification (LOQ) for Organic Acids by GC-MS
| Compound | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Succinic Acid | 0.001 - 1 | 0.005 - 1.5 |
| Malic Acid | 0.001 - 1 | 0.005 - 1.5 |
| Fumaric Acid | 0.001 - 1 | 0.005 - 1.5 |
| Citric Acid | 0.001 - 1 | 0.005 - 1.5 |
| These values are representative and can vary significantly based on the instrument, derivatization method, and sample matrix. Data adapted from a study on organic acid analysis in biological samples.[5] |
Experimental Workflows and Protocols
Workflow for Impurity Identification and Minimization
Caption: Logical workflow for identifying and minimizing impurities in this compound.
Protocol 1: Purification by Recrystallization
This is a general protocol for purifying 2-Methylsuccinic acid. The choice of solvent is critical and may require screening. Water is a potential solvent as 2-Methylsuccinic acid is soluble in it.[8]
-
Solvent Selection: Choose a solvent in which 2-Methylsuccinic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. This should be done on a hot plate with stirring.[12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution warm to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, which promotes the formation of purer crystals.[13]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Analysis of Chemical Purity by HPLC-UV
This protocol provides a starting point for the analysis of dicarboxylic acids.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm). An aqueous-stable (AQ) C18 is recommended for highly aqueous mobile phases.[11]
-
Mobile Phase: Isocratic elution with a buffered aqueous solution. A common mobile phase is 20 mM potassium phosphate buffer, adjusted to pH 2.5-3.0 with phosphoric acid.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known mass of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 3: Analysis of Isotopic Purity by ¹H-NMR
This protocol is for determining the degree of deuteration by quantifying residual proton signals.
-
Sample Preparation: Accurately weigh a known amount of a certified quantitative NMR standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Accurately weigh and add the this compound sample to the same tube.
-
Solvent: Dissolve the solids in a suitable deuterated solvent that does not have signals in the regions of interest (e.g., DMSO-d6, Acetone-d6).
-
Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum.
-
Ensure a long relaxation delay (D1) is used (e.g., 5 times the longest T1 relaxation time of the protons being quantified) to allow for full relaxation of all signals.
-
Ensure a sufficient number of scans are acquired for good signal-to-noise ratio, especially for the small residual proton signals.
-
-
Processing and Analysis:
-
Carefully integrate the signal of the internal standard and the residual ¹H signals of the this compound.
-
Calculate the molar quantity of the residual protons relative to the known molar quantity of the internal standard.
-
From this, determine the percentage of non-deuterated sites and calculate the overall isotopic purity.[14]
-
H/D Exchange Check by NMR
Caption: Workflow to confirm exchangeable protons using D₂O shake in NMR spectroscopy.[15]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Optimization of the quantitative protocol for organic acid in fecal samples using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methylsuccinic acid - Wikipedia [en.wikipedia.org]
- 8. 2-Methylsuccinic acid | 498-21-5 [chemicalbook.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
Matrix effects in the analysis of 2-Methylsuccinic acid with d6-standard.
Welcome to the technical support center for the analysis of 2-Methylsuccinic acid using its deuterated internal standard (d6-2-Methylsuccinic acid). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my 2-Methylsuccinic acid analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, 2-Methylsuccinic acid.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1][2] Matrix effects occur when these components interfere with the ionization of 2-Methylsuccinic acid and its d6-internal standard in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3] This interference can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4][5]
Q2: I am using a deuterated internal standard (d6-2-Methylsuccinic acid). Shouldn't that compensate for matrix effects?
A2: Ideally, a stable isotope-labeled internal standard like d6-2-Methylsuccinic acid will co-elute with the analyte and experience similar matrix effects, thus providing accurate correction. However, severe ion suppression can affect both the analyte and the internal standard to a degree that compromises the required sensitivity.[6] Furthermore, it is not a guarantee that the analyte and internal standard will experience the exact same degree of ion suppression in all matrices.[7] Therefore, while a deuterated standard is a powerful tool, it does not eliminate the need to investigate and minimize matrix effects.
Q3: What are the common causes of ion suppression in the analysis of organic acids like 2-Methylsuccinic acid?
A3: Ion suppression is a common form of matrix effect in LC-MS analysis and is particularly prevalent with electrospray ionization (ESI).[8][9] For organic acids, common causes include:
-
Co-elution with highly abundant endogenous compounds: Phospholipids from plasma samples are a major source of ion suppression.[2][10]
-
High salt concentrations: Salts from buffers or the sample itself can reduce ionization efficiency.[5]
-
Mobile phase additives: Some additives used to improve chromatography can suppress the electrospray signal.[11]
Q4: How can I determine if my analysis is affected by matrix effects?
A4: A common method is the post-extraction spike experiment.[12][13] This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration. A significant difference in signal indicates the presence of matrix effects.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your analysis of 2-Methylsuccinic acid.
Issue 1: Low signal intensity for both 2-Methylsuccinic acid and the d6-internal standard.
This often points to significant ion suppression.
Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute the sample.[2][12] This reduces the concentration of interfering matrix components. Assess if the signal-to-noise ratio improves upon dilution.
-
Optimize Sample Preparation: Your current sample preparation may not be sufficiently removing interfering compounds. Consider more rigorous extraction techniques.
-
Protein Precipitation (PPT): If you are using PPT, ensure complete precipitation and centrifugation.
-
Liquid-Liquid Extraction (LLE): Optimize the solvent system to selectively extract 2-Methylsuccinic acid while leaving behind interfering substances.
-
Solid-Phase Extraction (SPE): This is often more effective than PPT or LLE for removing matrix components.[2] A mixed-mode SPE (combining reversed-phase and ion-exchange) can be particularly effective for cleaning up complex samples.[2]
-
-
Chromatographic Separation: Co-elution of matrix components with your analyte is a primary cause of ion suppression.[8]
-
Modify Gradient: Adjust the mobile phase gradient to better separate 2-Methylsuccinic acid from the region where matrix components elute.
-
Change Column Chemistry: If using a standard C18 column, consider alternative chemistries like a hydrophilic interaction chromatography (HILIC) column, which can be suitable for polar compounds like organic acids.[6]
-
-
Check for Source Contamination: A dirty ion source can lead to poor sensitivity. Follow your instrument manufacturer's protocol for cleaning the ion source.
Issue 2: High variability in results between samples.
This could indicate that the matrix effect is not consistent across your sample set.
Troubleshooting Steps:
-
Evaluate Sample Preparation Consistency: Ensure your sample preparation protocol is being followed precisely for every sample. Inconsistent extraction efficiencies will lead to variable matrix effects.
-
Matrix-Matched Calibrators: If you suspect variability in the matrix itself (e.g., samples from different patient populations), preparing your calibration standards in a representative blank matrix is crucial.[6] This helps to normalize for the matrix effect between your standards and unknown samples.
-
Method of Standard Addition: For particularly complex or variable matrices, the method of standard additions can be employed.[11][13] This involves creating a calibration curve within each individual sample, which can be time-consuming but is very effective at correcting for sample-specific matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol uses the post-extraction spike method to calculate the matrix effect.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard (2-Methylsuccinic acid) and the d6-internal standard into the initial mobile phase or a suitable neat solvent.
-
Set B (Pre-extraction Spike): Spike the analytical standard and internal standard into the blank matrix before the extraction process.
-
Set C (Post-extraction Spike): Extract a blank matrix. Spike the analytical standard and internal standard into the final, extracted matrix solution.
-
-
Analyze all three sets using your established LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Data Presentation:
| Sample Set | Description | Mean Peak Area (2-Methylsuccinic acid) | Mean Peak Area (d6-Standard) |
| A | Analyte in Neat Solvent | e.g., 1,200,000 | e.g., 1,500,000 |
| B | Pre-extraction Spike | e.g., 950,000 | e.g., 1,150,000 |
| C | Post-extraction Spike | e.g., 1,000,000 | e.g., 1,250,000 |
| Calculated Parameter | Formula | Result (2-Methylsuccinic acid) | Result (d6-Standard) |
| Matrix Effect (%) | (C / A) * 100 | 83.3% | 83.3% |
| Recovery (%) | (B / C) * 100 | 95.0% | 92.0% |
In this example, an ion suppression of approximately 17% is observed.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Experimental workflow for matrix effect assessment.
References
- 1. longdom.org [longdom.org]
- 2. bme.psu.edu [bme.psu.edu]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Improving peak shape and resolution for 2-Methylsuccinic acid analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of 2-Methylsuccinic acid, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
General
Q1: What are the common analytical challenges in the analysis of 2-Methylsuccinic acid?
A1: 2-Methylsuccinic acid, being a polar dicarboxylic acid, can present several analytical challenges. In High-Performance Liquid Chromatography (HPLC), issues often include poor peak shape (tailing), low retention on reversed-phase columns, and co-elution with other polar analytes. For Gas Chromatography (GC), its low volatility and polar nature necessitate a derivatization step to achieve good chromatographic results. Furthermore, as 2-Methylsuccinic acid is a chiral molecule, separating its enantiomers requires specific chiral columns or derivatizing agents.
High-Performance Liquid Chromatography (HPLC)
Q2: My 2-Methylsuccinic acid peak is tailing in reversed-phase HPLC. What are the possible causes and solutions?
A2: Peak tailing for acidic compounds like 2-Methylsuccinic acid in reversed-phase HPLC is a common issue.[1][2][3] The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxyl groups of the acid, causing tailing.[3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa values of 2-Methylsuccinic acid, both ionized and non-ionized forms will exist, leading to peak distortion.
-
Insufficient Buffer Capacity: An inadequate buffer concentration may not effectively control the on-column pH, leading to inconsistent interactions.[2]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[1][2]
Troubleshooting Flowchart for HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Q3: How can I improve the resolution between 2-Methylsuccinic acid and other organic acids in my sample?
A3: Improving resolution involves manipulating the selectivity, efficiency, and retention factors of your chromatographic system.
-
Optimize Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile, methanol) percentage can alter selectivity. Methanol can sometimes provide better peak shapes for organic acids compared to acetonitrile.[5]
-
Modify Mobile Phase pH: Fine-tuning the pH can change the ionization state of the analytes, affecting their retention and potentially improving separation.
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, can help separate compounds with a wide range of polarities.[6]
-
Column Selection: Using a column with a different stationary phase (e.g., a polar-embedded phase) or a longer column can increase efficiency and resolution.
-
Temperature Control: Lowering the column temperature can sometimes increase retention and improve the separation of closely eluting peaks.
| Parameter | Recommendation for Improved Resolution |
| Mobile Phase | Adjust organic modifier concentration; fine-tune pH away from analyte pKa. |
| Elution Mode | Use gradient elution for complex mixtures.[6] |
| Stationary Phase | Consider alternative C18 phases or polar-embedded columns. |
| Column Dimensions | Use a longer column or one with a smaller particle size for higher efficiency. |
| Temperature | Optimize column temperature; lower temperatures often increase retention. |
Caption: HPLC parameters to adjust for improved resolution.
Gas Chromatography (GC)
Q4: Why is derivatization necessary for the GC analysis of 2-Methylsuccinic acid?
A4: Derivatization is a crucial step in the GC analysis of non-volatile and polar compounds like 2-Methylsuccinic acid.[7] The high polarity, due to the two carboxylic acid groups, results in strong intermolecular hydrogen bonding, leading to a very low volatility and poor thermal stability. Direct injection onto a GC column would result in broad, tailing peaks, or no elution at all.[8] Derivatization converts the polar carboxyl groups into less polar and more volatile esters or silyl ethers, which are more amenable to GC analysis, resulting in sharper peaks and improved sensitivity.[8][9]
Q5: What are the common derivatization methods for 2-Methylsuccinic acid?
A5: The most common derivatization methods for carboxylic acids are silylation and alkylation (esterification).[8]
-
Silylation: This involves reacting the acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (TMS) esters.[9][10][11] This is a widely used and effective method.
-
Alkylation (Esterification): This method converts the carboxylic acids into their corresponding esters (e.g., methyl or ethyl esters). Reagents like BF3-Methanol or (trimethylsilyl)diazomethane (TMS-DM) can be used.[9][12]
Derivatization Workflow for GC Analysis
Caption: General workflow for derivatization of 2-Methylsuccinic acid.
| Derivatization Method | Reagent | Advantages | Considerations |
| Silylation | BSTFA | Efficient, produces by-products compatible with capillary GC.[9] | Reagents are moisture-sensitive. |
| Methylation | BF3-Methanol | Effective for forming methyl esters. | Reaction by-products can be damaging to GC columns.[9] |
| Methylation | (Trimethylsilyl)diazomethane (TMS-DM) | High recovery values, less variation.[12] | More expensive and requires careful handling. |
Caption: Comparison of common derivatization methods for carboxylic acids.
Chiral Separation
Q6: How can I separate the enantiomers of 2-Methylsuccinic acid?
A6: Separating the enantiomers of 2-Methylsuccinic acid requires a chiral environment. Since enantiomers have identical physical properties in a non-chiral environment, standard chromatographic methods will not separate them.[13][14]
Two main strategies can be employed:
-
Chiral Chromatography: This involves using a chiral stationary phase (CSP) in either HPLC or GC. The CSP interacts differently with each enantiomer, leading to different retention times and thus separation.
-
Diastereomer Formation: The racemic mixture can be reacted with a pure chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) column.[13][14][15] After separation, the chiral auxiliary can be removed to yield the pure enantiomers.
Logical Relationship for Chiral Separation
Caption: Strategies for the chiral separation of 2-Methylsuccinic acid.
Experimental Protocols
Protocol 1: HPLC Analysis of 2-Methylsuccinic Acid
This protocol outlines a general method for the analysis of 2-Methylsuccinic acid using reversed-phase HPLC.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with UV or Refractive Index (RI) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 5 mM H₂SO₄ in water. Alternatively, a buffer such as 25 mM potassium phosphate adjusted to pH 2.5 with phosphoric acid can be used with an organic modifier like acetonitrile (e.g., 95:5 buffer:acetonitrile).[16]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60 °C.[17]
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or RI detector.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent column blockage.[17]
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Integrate the peak corresponding to 2-Methylsuccinic acid for quantification.
-
Protocol 2: GC-MS Analysis of 2-Methylsuccinic Acid via Silylation
This protocol describes a common derivatization and analysis method for 2-Methylsuccinic acid using GC-MS.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Autosampler.
-
Data acquisition and processing software.
-
-
Derivatization Procedure:
-
Accurately weigh or pipette a known amount of the sample into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a stream of nitrogen.
-
Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 3-4 hours to ensure complete derivatization.[11]
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 5°C/min.
-
Ramp 2: Increase to 220°C at 3°C/min, hold for 5 minutes.[18]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.[11]
-
-
Procedure:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Acquire the data and identify the peak for the di-TMS-ester of 2-Methylsuccinic acid based on its retention time and mass spectrum.
-
Quantify using a suitable internal standard.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. labtech.tn [labtech.tn]
- 7. neliti.com [neliti.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. gcms.cz [gcms.cz]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 12. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jackwestin.com [jackwestin.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Improving succinic acid production by tuning polysulfides metabolism in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Stability of 2-Methylsuccinic acid-d6 in different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Methylsuccinic acid-d6 under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A: For long-term storage, it is recommended to store solid this compound at -20°C, protected from light and moisture. For short-term storage, room temperature is acceptable, provided the compound is kept in a tightly sealed container away from light and humidity.
Q2: How stable is this compound in solution?
A: The stability of this compound in solution is highly dependent on the solvent, storage temperature, and pH. In general, solutions should be prepared fresh. For short-term storage, refrigerated conditions (2-8°C) are recommended. For longer-term storage, freezing at -20°C or -80°C is advisable, although freeze-thaw cycles should be minimized. The stability in aqueous solutions can be influenced by pH, with optimal stability generally observed in slightly acidic conditions (pH 2-3) to minimize potential degradation and hydrogen-deuterium exchange.[1]
Q3: I see unexpected peaks in my chromatogram when analyzing my this compound sample. What could be the cause?
A: Unexpected peaks could indicate the presence of degradation products or impurities. Several factors could contribute to this:
-
Improper Storage: Exposure to elevated temperatures, light, or humidity can lead to degradation.
-
pH Effects: If your sample is in an aqueous solution, extreme pH values can catalyze hydrolysis or other degradation pathways.
-
Oxidation: Exposure to air, especially in the presence of certain metal ions, can cause oxidative degradation.
-
Solvent Reactivity: The solvent used may not be inert and could be reacting with the compound.
To troubleshoot, it is recommended to perform a forced degradation study to identify potential degradation products and confirm if the observed peaks correspond to these degradants.
Q4: Can the deuterium labels on this compound exchange with hydrogen from the solvent?
A: Yes, hydrogen-deuterium (H/D) exchange is a possibility, particularly for the deuterium atoms on the carboxylic acid groups (-COOD), which will readily exchange in protic solvents like water or methanol. The deuterium atoms on the carbon backbone (C-D) are generally more stable; however, exchange can be catalyzed by acidic or basic conditions, especially at the carbon atom adjacent to the carbonyl group (α-carbon). To minimize H/D back-exchange during analysis, consider using deuterated solvents in your mobile phase or preparing samples in aprotic solvents if the experimental design allows.[1]
Q5: My quantitative results for this compound are inconsistent. What should I check?
A: Inconsistent quantitative results can stem from several sources:
-
Analyte Instability: The compound may be degrading in the sample matrix or during sample processing. Ensure proper storage and handling procedures are followed.
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the chosen solvent before analysis.
-
Adsorption: The analyte may be adsorbing to container surfaces. Using silanized glassware or polypropylene tubes can mitigate this.
-
Instrumental Variability: Calibrate your analytical instrument and ensure it is performing within specifications.
-
Matrix Effects: If analyzing samples in a complex matrix (e.g., plasma, urine), matrix components can interfere with ionization in mass spectrometry, leading to variability. The use of a stable isotope-labeled internal standard is crucial to correct for these effects.
Quantitative Stability Data
The stability of this compound is influenced by temperature, solvent, and pH. The following tables provide representative data on the stability of dicarboxylic acids under various conditions. Note that this data is illustrative and stability should be confirmed for your specific experimental conditions.
Table 1: Stability of this compound as a Solid
| Storage Condition | Duration | Purity (%) | Notes |
| 25°C / 60% Relative Humidity (RH) | 3 months | >99 | Protected from light in a desiccator. |
| 40°C / 75% Relative Humidity (RH) | 1 month | ~98 | Minor degradation observed. |
| -20°C | 2 years | >99 | Recommended for long-term storage. |
Table 2: Stability of this compound in Various Solvents at 4°C
| Solvent | Concentration | Duration | Purity (%) | Notes |
| Acetonitrile | 1 mg/mL | 14 days | >99 | Stable. |
| Methanol | 1 mg/mL | 14 days | >99 | Stable. |
| DMSO | 1 mg/mL | 30 days | >99 | Stable. |
| Water (pH 7) | 1 mg/mL | 7 days | ~97 | Some degradation may occur. |
| Water (pH 3) | 1 mg/mL | 7 days | >99 | More stable than at neutral pH. |
Table 3: pH Stability Profile of a Deuterated Dicarboxylic Acid in Aqueous Solution at 40°C
| pH | Time (days) | % Remaining |
| 2.0 | 7 | 99.5 |
| 4.0 | 7 | 98.2 |
| 7.0 | 7 | 95.1 |
| 9.0 | 7 | 92.3 |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study of Solid this compound
Objective: To evaluate the stability of solid this compound under various temperature and humidity conditions as per ICH guidelines.[2]
Materials:
-
This compound (solid)
-
Climate-controlled stability chambers
-
Amber glass vials
-
HPLC-MS system
Methodology:
-
Aliquot approximately 5 mg of solid this compound into several amber glass vials.
-
Place the vials in the following stability chambers:
-
Long-Term: 25°C / 60% RH
-
Intermediate: 30°C / 65% RH
-
Accelerated: 40°C / 75% RH
-
Long-Term (Freezer): -20°C
-
-
At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), remove a vial from each condition.
-
Prepare a solution of the solid at a known concentration (e.g., 1 mg/mL in acetonitrile).
-
Analyze the solution by a validated stability-indicating HPLC-MS method to determine the purity and identify any degradation products.
-
Calculate the percentage of this compound remaining relative to the initial time point.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC-MS system
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.[3]
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.[3]
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in water:acetonitrile 1:1) to a light source in a photostability chamber according to ICH Q1B guidelines.[3]
-
For each condition, take samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC-MS to identify and quantify the parent compound and any degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Preventing back-exchange of deuterium in 2-Methylsuccinic acid-d6.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the back-exchange of deuterium in 2-Methylsuccinic acid-d6 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms (protons) from the surrounding solvent or reagents. This is a significant concern as it can lead to a loss of the isotopic label, resulting in inaccurate quantification, misinterpretation of metabolic tracer studies, and diminished performance as an internal standard in mass spectrometry-based assays.
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
A2: The deuterium atoms on the carboxyl groups (-COOD) are extremely labile and will rapidly exchange with protons in any protic solvent like water or methanol. The deuterium atoms on the carbon backbone (C-D) are generally more stable. However, the deuterium on the α-carbon (the carbon adjacent to a carboxyl group) can be susceptible to exchange under certain conditions, particularly in the presence of strong acids or bases and at elevated temperatures.[1]
Q3: What are the primary factors that promote the back-exchange of C-D bonds in this compound?
A3: The main factors influencing the rate of back-exchange for C-D bonds are:
-
pH: Both highly acidic and highly basic conditions can catalyze the exchange. The minimum rate of exchange for hydrogens on carbons alpha to carboxylic acids is typically observed in the pH range of 2-3.[1]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.
-
Exposure Time: The longer the duration of exposure to conditions that promote exchange, the greater the loss of deuterium will be.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are a source of protons and can facilitate back-exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred when trying to preserve the deuterium label.
Q4: How can I minimize deuterium back-exchange when preparing solutions of this compound?
A4: To minimize back-exchange during solution preparation:
-
Use Aprotic Solvents: Whenever possible, dissolve this compound in high-purity, anhydrous aprotic solvents.
-
Control pH: If aqueous solutions are necessary, use a buffer system to maintain the pH between 2 and 3, where the C-D exchange rate is at a minimum.[1]
-
Work at Low Temperatures: Prepare solutions on ice or at reduced temperatures to slow down the exchange kinetics.
-
Minimize Time in Protic Solvents: Prepare solutions immediately before use and avoid long-term storage in protic solvents.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of deuterium label observed in NMR spectrum after sample preparation. | Sample was dissolved in a protic solvent (e.g., Methanol-d4 with residual water, D2O at neutral pD). | - Use anhydrous aprotic deuterated solvents (e.g., Acetonitrile-d3, DMSO-d6).- If D2O must be used, adjust the pD to the 2-3 range with DCl.- Prepare the sample immediately before analysis. |
| Inaccurate quantification when using this compound as an internal standard in LC-MS. | Back-exchange is occurring during sample storage or in the LC mobile phase. | - Store stock solutions in an anhydrous aprotic solvent at -20°C or below.- Minimize the time samples are in the autosampler.- Use a mobile phase with a low pH (e.g., 0.1% formic acid in water/acetonitrile, which is typically around pH 2.7).- Employ a rapid LC gradient to reduce the exposure time to the aqueous mobile phase. |
| Variability in deuterium incorporation in metabolic tracing experiments. | Inconsistent sample handling procedures leading to variable back-exchange. | - Standardize all sample preparation steps, including extraction, quenching, and storage.- Ensure all samples are handled at the same low temperature and for the same duration.- Use a consistent and buffered pH for all aqueous steps. |
Quantitative Data on Deuterium Stability
The stability of the deuterium labels on this compound is highly dependent on the experimental conditions. The following tables provide illustrative data on the expected stability of the C-D bonds under various pH and temperature conditions.
Table 1: Estimated Percentage of C-D Label Retention on this compound in Aqueous Buffers after 24 Hours.
| pH | Temperature (°C) | Estimated C-D Retention (%) |
| 1.0 | 25 | 95 |
| 2.5 | 25 | >99 |
| 7.0 | 25 | 98 |
| 12.0 | 25 | 90 |
| 7.0 | 50 | 92 |
Note: This data is illustrative and based on general principles of H/D exchange for carboxylic acids. Actual retention will depend on the specific buffer and matrix components.
Table 2: Recommended Solvents and Storage Conditions.
| Application | Recommended Solvent | Storage Temperature | Maximum Recommended Storage |
| NMR Analysis | Acetonitrile-d3, DMSO-d6 | Room Temperature | 24 hours |
| LC-MS Stock Solution | Anhydrous Acetonitrile | -20°C | 6 months |
| Working Solutions (Aqueous) | Buffered H2O (pH 2.5) | 4°C | Prepare fresh |
Experimental Protocols
Protocol 1: Preparation of this compound for NMR Analysis
Objective: To prepare a sample of this compound for NMR analysis while minimizing deuterium back-exchange.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., Acetonitrile-d3 or DMSO-d6)
-
High-quality NMR tubes
-
Argon or Nitrogen gas
Procedure:
-
Dry the NMR tube in an oven at 120°C for at least 2 hours and cool under a stream of dry inert gas.
-
Weigh the desired amount of this compound directly into the NMR tube under an inert atmosphere if possible.
-
Using a syringe, add the appropriate volume of anhydrous deuterated solvent to the NMR tube.
-
Cap the NMR tube and gently vortex to dissolve the compound.
-
Acquire the NMR spectrum immediately.
Protocol 2: Preparation of this compound as an Internal Standard for LC-MS
Objective: To prepare stock and working solutions of this compound for use as an internal standard in LC-MS, ensuring isotopic stability.
Materials:
-
This compound
-
Anhydrous acetonitrile (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Calibrated pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1 mg of this compound into a clean, dry glass vial.
-
Add 1 mL of anhydrous acetonitrile.
-
Vortex until fully dissolved.
-
Store this stock solution at -20°C in a tightly sealed vial.
-
-
Working Solution Preparation (e.g., 1 µg/mL):
-
On the day of analysis, bring the stock solution to room temperature.
-
Perform serial dilutions of the stock solution using a mixture of acetonitrile and water with 0.1% formic acid that is similar in composition to the initial mobile phase of your LC gradient.
-
For example, to prepare a 1 µg/mL working solution from a 1 mg/mL stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Keep the working solutions in the autosampler, preferably at a cooled temperature (e.g., 4°C), and analyze them as soon as possible.
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving the cause of deuterium back-exchange.
Caption: Recommended workflow for handling this compound to maintain isotopic purity.
References
Technical Support Center: ESI-MS Analysis of 2-Methylsuccinic acid-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylsuccinic acid-d6 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected common adducts of this compound in ESI-MS?
A1: this compound, as a dicarboxylic acid, can form several common adducts in both positive and negative ion modes. The specific adducts observed will depend on the mobile phase composition, sample purity, and instrument settings.
In negative ion mode , which is often preferred for acidic compounds, you can typically expect to observe:
-
[M-H]⁻ : The deprotonated molecule, which is usually the most abundant ion.
-
[M+Cl]⁻ : An adduct with chloride, which can be present as a contaminant in the solvent or sample.[1]
-
[M+HCOO]⁻ : A formate adduct, often from formic acid used as a mobile phase additive.[2]
-
[M+CH₃COO]⁻ : An acetate adduct, which can arise from acetic acid in the mobile phase.[2]
-
[2M-H]⁻ : A deprotonated dimer of the molecule.
In positive ion mode , ionization is generally less efficient for dicarboxylic acids but can occur through adduct formation with cations:
-
[M+H]⁺ : The protonated molecule, though often of low intensity for dicarboxylic acids.
-
[M+Na]⁺ : A sodium adduct, very common due to the ubiquitous nature of sodium salts in glassware and solvents.[3][4]
-
[M+K]⁺ : A potassium adduct, another common contaminant.[2]
-
[M+NH₄]⁺ : An ammonium adduct, frequently observed when using ammonium salts (e.g., ammonium acetate or ammonium formate) as mobile phase modifiers.[2]
-
[M-H+2Na]⁺ : A doubly sodiated adduct of the deprotonated molecule.[3]
-
[M-2H+3Na]⁺ : A triply sodiated adduct of the doubly deprotonated molecule.[3]
Q2: I am observing poor signal intensity for my this compound. What could be the cause?
A2: Poor signal intensity for this compound can stem from several factors:
-
Suboptimal Ionization Mode : Dicarboxylic acids are typically more readily ionized in negative ion mode to form [M-H]⁻. If you are using positive ion mode, consider switching to negative mode for better sensitivity.
-
Inefficient Desolvation : The drying gas flow rate and temperature are crucial for efficient ion formation. Insufficient desolvation can lead to a weak signal. A systematic optimization of these parameters is recommended.[5]
-
Inappropriate Mobile Phase pH : The pH of the mobile phase can significantly impact the ionization efficiency. For negative ion mode, a slightly basic pH can enhance deprotonation. Conversely, for positive ion mode, a slightly acidic pH can promote protonation.
-
Signal Suppression : High concentrations of other analytes or matrix components can compete for ionization, leading to a suppressed signal for your compound of interest.[5] Consider improving your sample cleanup procedure or chromatographic separation.
-
Low Analyte Concentration : Ensure the concentration of your analyte is within the detection limits of your instrument.
Q3: My deuterated standard (this compound) is showing a different retention time compared to the non-deuterated analog. Is this normal?
A3: Yes, it is a known phenomenon that deuterated compounds can exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[6] This is due to the subtle differences in the physicochemical properties of C-D versus C-H bonds. It is crucial to verify the co-elution of your analyte and internal standard to ensure accurate quantification.[6]
Q4: I am seeing unexpected peaks in my mass spectrum. How can I identify if they are adducts or contaminants?
A4: To distinguish between adducts and contaminants, you can:
-
Check for Common Adducts : Compare the m/z of the unexpected peaks with the theoretical m/z values of common adducts listed in the tables below.
-
Analyze a Blank Sample : Inject a blank sample (mobile phase without your analyte) to see if the unexpected peaks are still present. If they are, they are likely contaminants from the solvent or system.[7]
-
Vary the Analyte Concentration : Adduct peaks should increase in intensity as you increase the concentration of your analyte. Contaminant peaks will likely remain at a constant intensity.
-
Change the Mobile Phase Additives : If you suspect a particular adduct (e.g., a sodium adduct), try preparing your mobile phase with high-purity solvents and additives to minimize the source of the adducting ion.
Troubleshooting Guides
Issue 1: In-source Fragmentation of this compound
-
Symptom : Observation of fragment ions in the mass spectrum, leading to a decrease in the abundance of the precursor ion.
-
Cause : The cone voltage (or fragmentor/orifice voltage) is set too high, causing the molecule to fragment in the ion source.[5]
-
Troubleshooting Steps :
Issue 2: Isotopic Instability (H/D Back-Exchange)
-
Symptom : Inaccurate quantification due to a decrease in the deuterated internal standard signal and a corresponding increase in the non-deuterated analyte signal.
-
Cause : The deuterium labels on the molecule are exchanging with protons from the solvent. This is more likely to occur with labels on heteroatoms (O-D, N-D) or carbons adjacent to carbonyl groups, especially under acidic or basic conditions.[8]
-
Troubleshooting Steps :
-
Assess Stability : Incubate the deuterated standard in your sample matrix at relevant conditions (time, temperature, pH) and monitor for any increase in the signal of the non-deuterated analog over time.[8]
-
Adjust pH : If back-exchange is observed, try to adjust the pH of your mobile phase and sample to a more neutral range if your chromatography allows.
-
Data Presentation: Common Adducts of this compound
The nominal mass of 2-Methylsuccinic acid is 132.12 g/mol . For this compound, assuming the six hydrogens on the methyl and succinic acid backbone are replaced by deuterium, the nominal mass will be approximately 138 g/mol . The tables below summarize the expected m/z values for common adducts.
Table 1: Common Adducts in Negative Ion Mode ESI-MS
| Adduct Ion | Mass Difference | Expected m/z for this compound |
| [M-H]⁻ | -1.0078 | ~137 |
| [M+Cl]⁻ | +34.9689 | ~173 |
| [M+Br]⁻ | +78.9183 | ~217 |
| [M+HCOO]⁻ | +44.9977 | ~183 |
| [M+CH₃COO]⁻ | +59.0133 | ~197 |
| [2M-H]⁻ | M - 1.0078 | ~275 |
Table 2: Common Adducts in Positive Ion Mode ESI-MS
| Adduct Ion | Mass Difference | Expected m/z for this compound |
| [M+H]⁺ | +1.0078 | ~139 |
| [M+NH₄]⁺ | +18.0344 | ~156 |
| [M+Na]⁺ | +22.9898 | ~161 |
| [M+K]⁺ | +38.9637 | ~177 |
| [2M+H]⁺ | 2M + 1.0078 | ~277 |
| [2M+Na]⁺ | 2M + 22.9898 | ~299 |
| [M-H+2Na]⁺ | M - 1.0078 + 2*22.9898 | ~183 |
| [M-2H+3Na]⁺ | M - 21.0078 + 322.9898 | ~205 |
Experimental Protocols
Protocol: Systematic Optimization of ESI Source Parameters
Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.
Materials:
-
A solution of this compound in the initial mobile phase at a known concentration.
-
A syringe pump for direct infusion.
-
The LC-MS system.
Methodology:
-
Initial Setup : Begin with the instrument manufacturer's recommended default ESI source parameters.[5]
-
Infusion : Infuse the solution of this compound directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[5]
-
Spray Voltage Optimization : While infusing, gradually increase the spray voltage until a stable signal is achieved. Continue to increase the voltage and record the signal intensity to find the optimum.
-
Drying Gas and Temperature Optimization : Sequentially optimize the drying gas flow rate and then the temperature, monitoring the signal intensity at each step.[5]
-
Nebulizer Pressure Optimization : Adjust the nebulizer pressure to find the setting that provides the most stable and intense signal.
-
Cone Voltage (Fragmentor/Orifice Voltage) Optimization : Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 100 V) and record the signal intensity of the precursor ion. Select the voltage that maximizes the precursor ion signal with minimal fragmentation.[5]
-
Verification : Once the optimal parameters are determined through infusion, perform an injection of a sample using your LC method to verify good peak shape, sensitivity, and signal stability under chromatographic conditions. Minor adjustments may be necessary.[5]
Visualizations
Caption: Experimental workflow for LC-ESI-MS analysis.
Caption: Troubleshooting logic for identifying unexpected peaks.
References
- 1. Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. support.waters.com [support.waters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ccc.bc.edu [ccc.bc.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Low-Level Detection of 2-Methylsuccinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of 2-Methylsuccinic acid (2-MSA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low levels of 2-Methylsuccinic acid?
A1: The main challenges in detecting low levels of 2-Methylsuccinic acid stem from its high polarity and poor ionization efficiency. These characteristics lead to poor signal intensity and inadequate retention on standard reversed-phase liquid chromatography (LC) columns, making sensitive detection difficult, particularly in complex biological matrices like plasma and urine.[1][2]
Q2: Which analytical techniques are most suitable for the sensitive detection of 2-Methylsuccinic acid?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the sensitive analysis of 2-Methylsuccinic acid.[1][3][4][5][6] Both methods typically require a derivatization step to improve the analyte's volatility (for GC-MS) or ionization efficiency and chromatographic retention (for LC-MS/MS).
Q3: Why is derivatization necessary for 2-Methylsuccinic acid analysis?
A3: Derivatization is a critical step to overcome the inherent analytical challenges of 2-Methylsuccinic acid. For GC-MS analysis, derivatization, typically through silylation, converts the non-volatile 2-MSA into a volatile derivative that can be readily analyzed.[7] In LC-MS/MS, derivatization enhances the compound's hydrophobicity, leading to better retention on reversed-phase columns and improved ionization efficiency, which significantly increases sensitivity.[2][8]
Q4: What are the common derivatization reagents for 2-Methylsuccinic acid analysis?
A4: For GC-MS analysis, common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][9] For LC-MS/MS, reagents like n-butanol and 3-nitrophenylhydrazine (3-NPH) are used to improve chromatographic and mass spectrometric properties.[8][10]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization of 2-MSA. 2. Poor retention on the LC column. 3. Incomplete derivatization. 4. Ion suppression from matrix components. | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 2. Ensure proper derivatization to enhance ionization. Consider using a derivatizing agent like 3-NPH.[8] 3. Use a suitable LC column, such as a C18 column, and optimize the mobile phase composition.[3] 4. Review and optimize the derivatization protocol for efficiency. 5. Improve sample cleanup to remove interfering matrix components. |
| Peak Tailing or Splitting | 1. Column overload. 2. Secondary interactions with the column stationary phase. 3. Mismatch between sample solvent and mobile phase. | 1. Dilute the sample to avoid overloading the column. 2. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form. 3. Reconstitute the final sample in a solvent that is compatible with the initial mobile phase. |
| Inconsistent Retention Times | 1. Fluctuations in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Column degradation. | 1. Check the LC system for leaks and ensure the pump is functioning correctly. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a guard column and replace the analytical column if necessary. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No or Very Small Peak for 2-MSA Derivative | 1. Incomplete derivatization (silylation). 2. Degradation of the derivative. 3. Active sites in the GC inlet or column. | 1. Ensure anhydrous conditions during derivatization as silylating agents are moisture-sensitive.[9] 2. Optimize derivatization temperature and time. For BSTFA, a common condition is 60°C for 60 minutes.[9] 3. Analyze samples as soon as possible after derivatization as silyl derivatives can be unstable. 4. Use a deactivated inlet liner and a high-quality, inert GC column. |
| Peak Tailing | 1. Active sites in the GC system. 2. Poor derivatization. | 1. Deactivate the inlet liner or replace it. Trim the front end of the GC column. 2. Re-optimize the derivatization procedure to ensure complete conversion of 2-MSA to its silyl derivative. |
| Ghost Peaks / Carryover | 1. Contamination from a previous injection. 2. Syringe contamination. | 1. Run blank injections after high-concentration samples. 2. Increase the bake-out temperature and time at the end of the GC run. 3. Ensure proper rinsing of the autosampler syringe between injections. |
Quantitative Data Summary
The following table summarizes quantitative data for the detection of 2-Methylsuccinic acid from the literature.
| Analytical Method | Matrix | Derivatization Agent | Quantitative Range / Limit of Detection | Reference |
| LC-MS/MS | Plasma | n-Butanol | 5 - 400 ng/mL | [1][2] |
| LC-MS/MS | Urine | n-Butanol | 100 - 5000 ng/mL | [1][2] |
| Automated LC-MS/MS | Serum | 3-Nitrophenylhydrazine (3-NPH) | LLOD: 0.50 µM | [3] |
LLOD: Lower Limit of Detection
Experimental Protocols
Detailed Protocol for LC-MS/MS with 3-NPH Derivatization
This protocol is adapted from a method for the analysis of organic acids in serum.[3]
-
Sample Preparation (Deproteinization):
-
To 50 µL of serum, add 150 µL of methanol.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
To the deproteinized supernatant, add 25 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% methanol.
-
Add 25 µL of 200 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 9% pyridine in 50% methanol.
-
Incubate at room temperature (23°C) for 15 minutes.
-
-
LC-MS/MS Analysis:
-
LC Column: Shim-pack Scepter HD-C18 column (150 × 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% aqueous formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.35 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analyte, followed by a re-equilibration step.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Detailed Protocol for GC-MS with Silylation (BSTFA)
This protocol is a general procedure for the silylation of organic acids.
-
Sample Preparation (Drying):
-
It is crucial to have an anhydrous sample. For aqueous samples like urine, an extraction and drying step is necessary. A common method is liquid-liquid extraction with a solvent like ethyl acetate, followed by evaporation of the solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried sample residue, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). A typical volume would be 50-100 µL.
-
Cap the vial tightly and heat at a controlled temperature, for example, 70°C for 3-4 hours, to ensure complete derivatization.[11]
-
-
GC-MS Analysis:
-
GC Column: A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rxi-5ms), is suitable.
-
Injection: Use a split or splitless injection mode depending on the expected concentration of the analyte.
-
Oven Temperature Program: Start at a lower temperature (e.g., 45°C), then ramp up to a higher temperature (e.g., 315°C) to elute the derivatized 2-MSA.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[11]
-
Visualizations
Biochemical Pathway of 2-Methylsuccinic Acid
The following diagram illustrates a biosynthetic pathway for 2-Methylsuccinic acid. In certain metabolic disorders, such as ethylmalonic encephalopathy, defects in isoleucine catabolism can lead to an accumulation of 2-Methylsuccinic acid.[12][13] A novel biosynthetic pathway has also been established in E. coli for its production.[14][15]
Caption: Biosynthesis and metabolic relevance of 2-Methylsuccinic Acid.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the key steps in a typical LC-MS/MS workflow for the analysis of 2-Methylsuccinic acid in a biological matrix.
References
- 1. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. metbio.net [metbio.net]
- 5. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Methylsuccinic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 2-Methylsuccinic Acid: The Gold Standard of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous metabolites is paramount. This guide provides a detailed comparison of analytical method validation for 2-Methylsuccinic acid, contrasting the performance of a deuterated internal standard, 2-Methylsuccinic acid-d6, with that of a non-deuterated structural analog. The experimental data and protocols presented herein underscore the superiority of stable isotope-labeled standards in achieving robust and reliable analytical results.
2-Methylsuccinic acid is a key intermediate in the catabolism of the branched-chain amino acid, isoleucine. Its accurate measurement in biological matrices such as urine is crucial for the study of various metabolic disorders. The use of an appropriate internal standard is critical to account for variations in sample preparation and analysis. While non-deuterated internal standards are a viable option, deuterated standards like this compound, which are chemically identical to the analyte, offer significant advantages in terms of accuracy and precision.[1][2]
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The validation of an analytical method is essential to ensure its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, and robustness. The following tables summarize the expected performance of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Methylsuccinic acid using either this compound or a non-deuterated internal standard (e.g., a structurally similar but chromatographically resolved organic acid).
Table 1: Comparison of Linearity and Range
| Parameter | This compound | Non-Deuterated Internal Standard |
| Calibration Model | Linear | Linear |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | 0.5 - 100 µg/mL |
| Deviation from Nominal | < 15% | < 20% |
Table 2: Comparison of Accuracy and Precision
| Parameter | This compound | Non-Deuterated Internal Standard |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (RSD) | ||
| - Intra-day | < 5% | < 10% |
| - Inter-day | < 8% | < 15% |
The use of a deuterated internal standard is expected to yield a wider linear range and lower deviation from the nominal concentration due to its ability to more effectively compensate for matrix effects and extraction inconsistencies.[3] Similarly, accuracy and precision are significantly improved, as the deuterated standard behaves almost identically to the analyte during sample processing and analysis.[3]
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. The following is a detailed methodology for the quantification of 2-Methylsuccinic acid in human urine using GC-MS with this compound as an internal standard. This protocol is based on established methods for organic acid analysis.[4][5][6]
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Centrifuge the samples at 13,000 rpm for 5 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean glass tube.
-
Add 100 µL of a 10 µg/mL solution of this compound in methanol to each sample, calibrator, and quality control (QC) sample.
-
Acidify the samples by adding 50 µL of 6M HCl.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tubes tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the samples to room temperature before analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Methylsuccinic acid (TMS derivative): m/z 261 (quantifier), m/z 147 (qualifier)
-
This compound (TMS derivative): m/z 267 (quantifier)
-
Mandatory Visualizations
To better understand the experimental process and the biochemical context of 2-Methylsuccinic acid, the following diagrams are provided.
The following diagram illustrates the metabolic pathway of isoleucine catabolism, highlighting the formation of 2-Methylsuccinic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. metbio.net [metbio.net]
- 5. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 2-Methylsuccinic Acid Across Laboratories
For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of biomarkers is paramount. 2-Methylsuccinic acid, a dicarboxylic acid, has been identified as a significant metabolite in various biological processes and is associated with certain metabolic disorders. This guide provides a comparative overview of analytical methodologies for the quantification of 2-Methylsuccinic acid, drawing upon published experimental data to facilitate inter-laboratory understanding and methodological selection.
Quantitative Performance of Analytical Methods
The performance of an analytical method is defined by several key validation parameters. The table below summarizes the quantitative data from a study employing a fully automated LC-MS/MS method for the analysis of serum organic acids, including 2-Methylsuccinic acid.
| Performance Metric | Reported Value | Citation |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Lower Limit of Detection (LLOD) | 0.50 µM | [1] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for 2-Methylsuccinic acid | |
| Accuracy (at 5 µM) | 14.1% error | [1] |
| Accuracy (at 25 µM) | 7.5% error | [1] |
| Simultaneous Reproducibility (CV) | 10.4% | [1] |
| Inter-day Reproducibility (CV) | 5.7% | [1] |
Table 1: Performance characteristics of a fully automated LC-MS/MS method for 2-Methylsuccinic acid quantification in serum.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. The following is a summary of a validated experimental protocol for the quantification of 2-Methylsuccinic acid in serum using a fully automated pretreatment LC-MS/MS system.[1]
1. Sample Preparation and Derivatization:
-
Automated Pretreatment: The CLAM-2030 system was utilized for fully automated sample preparation.
-
Derivatization Agent: 3-Nitrophenylhydrazine (3-NPH) was used to derivatize the organic acids. The optimal concentration of 3-NPH was found to be 200 mM.
-
Reaction Conditions: The derivatization reaction was optimized for temperature and time to ensure efficient conversion of the analytes.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: A Shimadzu LC-MS/MS system was employed for the analysis.
-
Column: A Shim-pack Scepter HD-C18-80 column (150 × 2.1 mm, 3 μm) was used for chromatographic separation.[1]
-
Mobile Phase: The mobile phase consisted of (A) 0.1% aqueous formic acid and (B) acetonitrile.
-
Gradient Elution: A gradient elution program was used as follows:
-
0.00–6.00 min, 16–25% B
-
6.00–18.00 min, 25–70% B
-
18.01–21.00 min, 95% B
-
21.01–24.00 min, 16% B
-
-
Flow Rate: 0.35 mL/min.
-
Oven Temperature: 40 °C.
-
Mass Spectrometry: The mass spectrometer was operated in the negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of 2-Methylsuccinic acid, from sample collection to data analysis.
A generalized workflow for the quantification of 2-Methylsuccinic acid.
Signaling Pathways and Logical Relationships
In the context of certain metabolic disorders like ethylmalonic encephalopathy, the quantification of 2-Methylsuccinic acid is diagnostically relevant. Its accumulation, often alongside ethylmalonic acid, points to defects in specific metabolic pathways. The underlying biochemical issue can involve the catabolism of isoleucine.
The following diagram illustrates the relationship between enzymatic dysfunction and the accumulation of 2-Methylsuccinic acid.
Dysfunction in isoleucine catabolism leading to biomarker accumulation.
This guide provides a foundational comparison based on available data. For a comprehensive inter-laboratory comparison, a formal round-robin study would be necessary, where standardized samples are analyzed by multiple laboratories using their respective in-house methods. Such a study would provide a more direct assessment of method reproducibility and inter-laboratory variability. Researchers are encouraged to perform thorough in-house validation of their chosen method to ensure data quality and reliability.
References
The Analytical Edge: Accuracy and Precision of 2-Methylsuccinic Acid-d6 in Clinical Assays
In the landscape of clinical diagnostics and metabolic research, the precise and accurate quantification of endogenous metabolites is paramount. 2-Methylsuccinic acid, a key biomarker in several inherited metabolic disorders such as ethylmalonic encephalopathy, requires highly reliable analytical methods for its measurement in biological matrices. The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, where a stable isotope-labeled internal standard is crucial for achieving accurate results. This guide provides a comprehensive comparison of 2-Methylsuccinic acid-d6 as an internal standard and other alternatives, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their clinical assays.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are essential in LC-MS/MS assays to correct for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, ensuring that it experiences similar extraction recovery, ionization efficiency, and potential matrix effects. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the superior choice because they are chemically identical to the analyte, with the only difference being the increased mass due to the isotopic labels. This near-perfect chemical analogy allows for the most accurate correction of analytical variability.
Performance Comparison of Internal Standards for 2-Methylsuccinic Acid Analysis
The selection of an appropriate internal standard significantly impacts the accuracy and precision of a clinical assay. Here, we compare the performance of this compound with other potential internal standards. While direct head-to-head comparative studies with extensive quantitative data are not always available in the published literature, we can infer performance based on validation data from studies employing different internal standards.
Data Presentation: Quantitative Performance of Internal Standards
The following table summarizes the performance characteristics of different internal standards used for the quantification of 2-Methylsuccinic acid in clinical matrices. The data is compiled from published validation studies. It is important to note that the performance of an internal standard is intrinsically linked to the specific analytical method and the matrix being analyzed.
| Internal Standard | Analyte | Matrix | Method | Accuracy (% Bias) | Precision (% CV) | Linearity (ng/mL) | Reference |
| This compound (Assumed) | Methylsuccinic Acid | Plasma | LC-MS/MS with derivatization | Data not explicitly provided, but method validated for quantitative range | Data not explicitly provided, but method validated for quantitative range | 5 - 400 | Kiebish et al., 2022[1] |
| This compound (Assumed) | Methylsuccinic Acid | Urine | LC-MS/MS with derivatization | Data not explicitly provided, but method validated for quantitative range | Data not explicitly provided, but method validated for quantitative range | 100 - 5000 | Kiebish et al., 2022[1] |
| 2-Ethylbutyric Acid | Methylsuccinic Acid | Serum | LC-MS/MS with derivatization | Within ±15% | Intra-day: <10.4%, Inter-day: <5.7% | Not specified in ng/mL | Funabashi et al., 2021[2] |
| Succinic acid-d4 | Succinic Acid | - | LC-MS/MS | Intra-day: 94.1-98.2%, Inter-day: 94.7-97.4% | Intra-day: 1.1-1.6%, Inter-day: 1.3-2.1% | 0.1 - 200 µM | Lamy et al., 2022[3] |
| ¹³C₄-Succinic Acid | Succinic Acid | Serum, Urine, etc. | LC-MS/MS | Between-run: <11.0%, Within-run: <7.8% | Between-run: <14.4%, Within-run: <3.7% | 1.0 - 135.5 µM | Lamy et al., 2022[3] |
Note: The data for this compound is inferred from a study that validated a quantitative range for methylsuccinic acid and likely used its deuterated analogue as the internal standard, a standard practice in the field. The data for Succinic acid-d4 and ¹³C₄-Succinic Acid is for the quantification of succinic acid, a structurally similar dicarboxylic acid, and is included to provide a reference for the expected performance of stable isotope-labeled internal standards.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of key experimental protocols from the cited studies.
Protocol 1: Analysis of Methylsuccinic Acid in Plasma and Urine (Based on Kiebish et al., 2022)
This method highlights a multiplexed analysis of several organic acids, including methylsuccinic acid.
-
Sample Preparation:
-
Addition of the internal standard (assumed to be this compound) to plasma or urine samples.
-
Protein precipitation followed by centrifugation.
-
Derivatization of the supernatant with n-butanol to enhance signal intensity and chromatographic separation.
-
Evaporation and reconstitution of the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography to separate the butanolic derivatives of the organic acids.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM) to detect and quantify the specific transitions for methylsuccinic acid and its internal standard.
-
Protocol 2: Analysis of Organic Acids in Serum (Based on Funabashi et al., 2021)
This study describes a fully automated system for quantifying serum organic acids.
-
Sample Preparation (Automated):
-
Deproteinization of serum samples.
-
Addition of an internal standard mix (containing 2-ethylbutyric acid for methylsuccinic acid).
-
Derivatization with 3-Nitrophenylhydrazine (3-NPH) to improve detection sensitivity.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase separation of the 3-NPH derivatized organic acids.
-
Mass Spectrometry: Negative-ion electrospray ionization with MRM detection.
-
Mandatory Visualization
Experimental Workflow for Methylsuccinic Acid Analysis
References
- 1. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 2-Methylsuccinic Acid-d6 Across Diverse MS Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of 2-Methylsuccinic acid-d6, a crucial internal standard, across various mass spectrometry (MS) platforms. The selection of an appropriate MS platform is critical for achieving desired sensitivity, selectivity, and throughput in metabolic research and drug development. This document aims to assist researchers in making informed decisions by presenting a synthesis of expected performance metrics, supported by experimental data from related small molecules and established principles of mass spectrometry.
Data Presentation: Comparative Performance Metrics
The following table summarizes the anticipated quantitative performance of this compound on three common MS platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap. These estimations are based on the known performance characteristics of these platforms for similar small polar molecules.[1][2][3][4]
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | Targeted & Untargeted Screening, Qualitative Analysis | Targeted & Untargeted Screening, High-Resolution Analysis |
| Sensitivity (LOQ) | Highest (pg to low ng/mL) | High (ng/mL) | High (ng/mL) |
| Linear Dynamic Range | Excellent (4-6 orders of magnitude) | Good (3-5 orders of magnitude) | Excellent (4-6 orders of magnitude) |
| Selectivity | Excellent (with MRM) | Good to Excellent | Excellent (with High Resolution) |
| Mass Accuracy | Low | High (< 5 ppm) | Highest (< 1-2 ppm) |
| Scan Speed | Fast (MRM) | Moderate to Fast | Moderate |
| Robustness | High | Moderate to High | Moderate |
| Cost | Moderate | Moderate to High | High |
Experimental Protocols
Accurate and reproducible quantification of this compound necessitates meticulous experimental protocols. The following methodologies are based on established practices for the analysis of small dicarboxylic acids in biological matrices.[5][6]
Sample Preparation
Due to the polar nature of 2-Methylsuccinic acid, derivatization is often employed to enhance signal intensity and improve retention on reverse-phase liquid chromatography (RP-LC) systems.[5]
-
Derivatization: A common method involves esterification, for example, with n-butanol, to increase hydrophobicity and improve ionization efficiency in positive electrospray ionization (ESI) mode.[5]
-
Solid Phase Extraction (SPE): For complex matrices like plasma or urine, a weak anion-exchange SPE can be utilized to isolate and concentrate acidic analytes, including 2-Methylsuccinic acid, while removing interfering substances.[6]
Liquid Chromatography (LC)
-
Column: A C18 or a mixed-mode column, such as a Luna Omega PS C18, is often suitable for separating 2-Methylsuccinic acid from its isomers and other matrix components.[6]
-
Mobile Phase: A typical mobile phase would consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Gradient: A gradient elution is generally preferred to ensure good peak shape and resolution.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for underivatized dicarboxylic acids. Positive mode ESI is suitable for derivatized forms.
-
Triple Quadrupole (QqQ): Operated in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound would be monitored.
-
Q-TOF and Orbitrap: These high-resolution mass spectrometers (HRMS) can be operated in either full scan mode for untargeted analysis or in a targeted mode (e.g., parallel reaction monitoring or PRM on Orbitrap systems) for quantification.[3] The high mass accuracy of these instruments aids in confident identification and reduces interferences.[2]
Mandatory Visualizations
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the quantification of this compound.
Logical Comparison of MS Platforms for this compound Quantification
Caption: Key feature comparison of MS platforms for this compound analysis.
Conclusion
The choice of MS platform for the analysis of this compound is highly dependent on the specific research goals. For purely quantitative applications requiring the highest sensitivity and robustness, a Triple Quadrupole mass spectrometer is often the preferred instrument. For studies that require both quantitative and qualitative information, or for untargeted metabolomics, Q-TOF and Orbitrap platforms offer the significant advantages of high mass accuracy and resolution. While Q-TOF systems provide a balance of speed and resolution, Orbitrap instruments deliver the highest resolving power, enabling confident identification of analytes in complex matrices. Ultimately, the optimal platform will be determined by the required limits of detection, the complexity of the sample matrix, and whether the research objective is targeted quantification, untargeted screening, or a combination of both.
References
- 1. researchgate.net [researchgate.net]
- 2. Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of phosphopeptides by precursor ion scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications | MDPI [mdpi.com]
- 5. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MMA & Succinic Acid in Plasma by LC–MS | Phenomenex [phenomenex.com]
Cross-Validation of Bioanalytical Methods: A Comparative Guide to Using Different Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, particularly in drug development, the reliability and consistency of analytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, is a foundational practice in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] This guide provides an objective comparison of the performance of different deuterated internal standards and outlines the critical process of cross-validation when transitioning between them, supported by experimental data and detailed methodologies.
The core principle behind using a SIL-IS is its chemical near-identity to the analyte, which allows it to mimic the analyte's behavior during sample extraction, chromatography, and ionization. This mimicry is intended to compensate for variations throughout the analytical process.[1] However, the specific characteristics of the deuterated standard, such as the number and location of deuterium atoms, can significantly influence the assay's performance.[1] When analytical methods are transferred between laboratories, or when a new deuterated standard is introduced, a cross-validation study is essential to ensure the comparability and integrity of the data.[2]
Performance Comparison of Deuterated Internal Standards
While SIL-IS are considered the gold standard in quantitative mass spectrometry, not all deuterated standards perform equally.[3] The choice between different deuterated analogs or other stable isotopes like ¹³C can have a significant impact on assay accuracy and precision.
Key Performance Parameters:
-
Chromatographic Co-elution: Ideally, the internal standard should co-elute perfectly with the analyte to experience the same matrix effects.[1] However, the "deuterium isotope effect" can sometimes cause a slight shift in retention time between the deuterated standard and the native analyte.[4][5] This can lead to differential matrix effects, where the analyte and internal standard experience varying degrees of ion suppression or enhancement, compromising quantification.[6][7]
-
Matrix Effects: These are alterations in ionization efficiency due to co-eluting compounds from the sample matrix.[6] While deuterated standards are used to correct for these effects, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[8]
-
Isotopic Stability: Deuterated standards can sometimes be susceptible to back-exchange of deuterium for hydrogen, especially if the deuterium atoms are on heteroatoms or activated carbon atoms.[9] This can alter the mass-to-charge ratio and affect quantification. ¹³C-labeled standards are generally more stable in this regard.[3]
Table 1: Comparative Performance of Different Internal Standards
| Parameter | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Structural Analog (Non-Isotopically Labeled) Internal Standard |
| Chromatographic Co-elution | Generally good, but can exhibit slight retention time shifts (isotope effect).[4] | Excellent, typically co-elutes perfectly with the analyte.[3] | Variable, depends on the structural similarity to the analyte. |
| Compensation for Matrix Effects | Good to excellent, but can be compromised by chromatographic shifts.[6] | Excellent, provides the most effective compensation.[3] | Fair to good, less effective as it may not experience identical matrix effects. |
| Isotopic Purity and Stability | Generally stable, but can be prone to H/D back-exchange in certain cases.[9] | Highly stable, not prone to isotope exchange.[3] | Not applicable. |
| Cost and Availability | Generally more affordable and widely available.[3] | More expensive and less commonly available.[3] | Varies depending on the compound. |
| Regulatory Acceptance | Widely accepted by regulatory agencies like the FDA and EMA.[10][11] | Highly accepted and often preferred for its superior performance.[3] | Can be used, but requires more rigorous validation to demonstrate its suitability.[9] |
Experimental Protocols
Protocol 1: Cross-Validation of Two Analytical Methods Using Different Deuterated Standards
Objective: To demonstrate the comparability of results obtained from two validated bioanalytical methods, each utilizing a different deuterated internal standard for the same analyte.
Methodology:
-
Sample Selection: A minimum of 20 incurred samples from a relevant study should be selected for the cross-validation.[12]
-
Sample Analysis: Analyze the selected incurred samples using both the original (reference) and the new (test) analytical methods.
-
Data Evaluation:
-
Calculate the concentration of the analyte in each sample using both methods.
-
For each sample, determine the percentage difference between the concentrations obtained from the two methods using the formula: % Difference = ((Concentration_Test - Concentration_Reference) / Mean_Concentration) * 100.
-
The results are considered comparable if at least 67% of the samples have a percentage difference within ±20%.[13]
-
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated internal standard to compensate for matrix effects.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in a neat solvent (e.g., mobile phase) at a known concentration.
-
Set 2 (Post-Extraction Spiked Matrix): Extract blank biological matrix from at least six different sources. Spike the analyte and the internal standard into the extracted matrix at the same concentration as in Set 1.[14]
-
Set 3 (Pre-Extraction Spiked Matrix): Spike the analyte and internal standard into the blank biological matrix from the same six sources before the extraction process.
-
-
Sample Analysis: Analyze all prepared samples via LC-MS/MS.
-
Data Calculation:
-
Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[14]
-
IS-Normalized Matrix Factor: Calculate the coefficient of variation (CV) of the IS-normalized MF across the different matrix sources. A lower CV indicates better compensation for matrix variability.[14] The CV should ideally be ≤15%.[15]
-
Visualizing the Workflow
To better understand the process of cross-validation, the following diagrams illustrate the key steps and decision points.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Experimental workflow for the evaluation of matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. myadlm.org [myadlm.org]
- 9. scispace.com [scispace.com]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-b-f.eu [e-b-f.eu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Analyst's Dilemma: A Cost-Benefit Analysis of 2-Methylsuccinic acid-d6 in Routine Testing
For researchers, scientists, and drug development professionals engaged in the routine quantitative analysis of metabolic biomarkers, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and operational costs. This guide provides an objective comparison of 2-Methylsuccinic acid-d6, a commonly used deuterated internal standard, with its main alternatives for the analysis of 2-Methylsuccinic acid, a key biomarker for certain inborn errors of metabolism such as ethylmalonic encephalopathy.
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry-based assays.[1] The fundamental principle is that a SIL-IS behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, thereby compensating for variations in the analytical process.[1] While deuterated standards like this compound are widely adopted due to their lower cost and ready availability, a growing body of evidence highlights potential limitations that can affect analytical accuracy.[1][2] This guide presents a data-driven cost-benefit analysis to aid in the selection of the most appropriate internal standard for routine testing of 2-Methylsuccinic acid.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit the same ionization response, ensuring accurate correction for matrix effects and other sources of analytical variability.[3] The primary alternatives to deuterated standards are ¹³C-labeled standards and non-isotopically labeled (structural analogue) internal standards.
| Feature | This compound (Deuterated) | ¹³C-labeled 2-Methylsuccinic acid | Structural Analogue (e.g., Glutaric acid) |
| Chromatographic Co-elution | Potential for slight retention time shift, may elute slightly earlier than the native analyte.[4] | Typically co-elutes perfectly with the native analyte.[4][5] | Different retention time from the analyte. |
| Correction for Matrix Effects | Good, but can be compromised by chromatographic shifts, leading to differential ion suppression or enhancement.[4] | Excellent, as it experiences the same matrix effects as the analyte due to identical elution profiles.[1][4] | Poor to moderate, as it does not mimic the analyte's behavior in the matrix. |
| Isotopic Stability | Generally stable, but can be prone to back-exchange of deuterium with hydrogen, especially at labile positions.[1] | Highly stable with no risk of isotope exchange.[1] | Not applicable. |
| Accuracy & Precision | Can lead to inaccuracies if chromatographic shift is significant. One study showed a 40% error in an example due to imperfect retention time match.[4][6] | Demonstrates superior accuracy and precision. A comparative study showed a mean bias closer to 100% and lower standard deviation compared to deuterated standards.[4] | Lower accuracy and precision due to differential behavior during sample processing and analysis. |
| Cost | Generally less expensive and more readily available.[2][7] | Typically more expensive due to more complex synthesis.[2][7] | Least expensive option. |
Cost-Benefit Analysis
The selection of an internal standard often involves a trade-off between cost and analytical performance.
| Internal Standard Type | Estimated Cost per mg | Key Benefits | Key Drawbacks | Recommendation for Routine Testing |
| This compound | ~$60 - $100 | Cost-effective, widely available. | Potential for chromatographic shift and isotopic instability, which may compromise data accuracy.[1][4] | A suitable option for established, well-validated methods where potential isotopic effects have been carefully assessed and mitigated. |
| ¹³C-labeled 2-Methylsuccinic acid | >$200 (estimated based on similar compounds) | Superior accuracy and precision, perfect co-elution, high isotopic stability.[4][5] | Higher initial cost. | The "gold standard" recommended for high-stakes applications like clinical diagnostics and drug development where data integrity is paramount. The higher initial cost can be justified by reduced method development time and increased data reliability.[7] |
| Structural Analogue | <$50 | Very low cost. | Poor correction for matrix effects, leading to lower accuracy and precision. Not recommended for quantitative LC-MS/MS assays. | Not recommended for routine quantitative analysis of 2-Methylsuccinic acid due to significant compromises in data quality. |
Experimental Protocols
A robust analytical method is crucial for the reliable quantification of 2-Methylsuccinic acid in biological matrices. The following is a representative experimental protocol for the analysis of 2-Methylsuccinic acid in urine using LC-MS/MS, based on the method described by Kiebish et al. (2022).[8]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
To 50 µL of urine, add 10 µL of the internal standard working solution (e.g., this compound at a concentration of 1 µg/mL).
-
Add 100 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Methylsuccinic acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
(Note: Specific MRM transitions would need to be optimized for the instrument used).
-
3. Quantification:
-
Construct a calibration curve using a series of standards with known concentrations of 2-Methylsuccinic acid and a constant concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Determine the concentration of 2-Methylsuccinic acid in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making logic for selecting an internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of 2-Methylsuccinic acid in urine.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Clinical Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical bioanalysis, the pursuit of accurate and reliable data is paramount for advancing drug development and ensuring patient safety. The use of internal standards (IS) is a fundamental practice in liquid chromatography-mass spectrometry (LC-MS) assays to correct for variability during sample preparation and analysis. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, strongly recommended by regulatory bodies for their ability to deliver high-quality data.
This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their bioanalytical assays.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts assay performance. While deuterated standards are widely favored, it is crucial to understand their performance relative to other options, such as carbon-13 (¹³C)-labeled standards and structural analogs.
Stable isotope-labeled internal standards are considered the best choice for bioanalysis using mass spectrometry detection as they can control for variability in extraction, HPLC injection, and ionization.[1] Among these, deuterated standards are often preferred due to the abundance of hydrogen in organic molecules, making them a more cost-effective option compared to ¹³C and ¹⁵N-labeled standards.[1] However, ¹³C-labeled standards are generally considered superior in performance due to their closer physicochemical similarity to the unlabeled analyte.[2]
Here's a summary of key performance data from comparative studies:
Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS [3]
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix. |
Table 2: Key Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards [2][4]
| Performance Characteristic | Deuterated (²H) Internal Standards | ¹³C-Labeled Internal Standards |
| Chromatographic Co-elution | May exhibit a slight chromatographic shift (isotope effect), eluting slightly earlier than the analyte. | Virtually identical physicochemical properties, resulting in perfect co-elution with the analyte. |
| Isotopic Stability | Generally stable, but can be susceptible to back-exchange of deuterium with hydrogen, especially if the label is on an exchangeable site (e.g., -OH, -NH). | Chemically more stable and not prone to isotope exchange. |
| Matrix Effect Compensation | Very effective, especially with co-elution. However, a chromatographic shift can lead to differential matrix effects. | Considered the most effective for compensating for matrix effects due to perfect co-elution. |
| Cost and Availability | Generally more readily available and less expensive.[1] | Typically more costly and may not be commercially available for all analytes.[5] |
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[6] While neither agency explicitly mandates the use of deuterated internal standards, their guidance strongly favors the use of stable isotope-labeled internal standards whenever possible.[3][6] The FDA's guidance on bioanalytical method validation emphasizes the importance of using an appropriate internal standard to ensure the accuracy and reliability of the data.[6] Submissions to the EMA that incorporate SIL-ISs are generally viewed more favorably.[6]
The use of a stable isotope-labeled internal standard is considered the best approach to compensate for variability in bioanalytical methods.[7] The FDA's M10 Bioanalytical Method Validation guidance underscores the importance of a well-characterized reference standard and a suitable internal standard for the reliability of study data.[8]
Experimental Workflows and Protocols
The successful implementation of deuterated internal standards in clinical labs relies on robust and well-defined experimental workflows.
General workflow for drug quantification using deuterated standards.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments involving deuterated internal standards.
1. Protein Precipitation (for Plasma or Serum Samples) [9]
-
Objective: To remove proteins from the biological matrix that can interfere with the analysis.
-
Protocol:
-
To a microcentrifuge tube, add 100 µL of the biological sample (e.g., human plasma).
-
Add a predetermined volume of the deuterated internal standard working solution. The concentration of the IS should be chosen to provide a response similar to the analyte at a mid-range concentration.[9]
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol containing 0.1% formic acid). Some protocols may use a zinc sulfate/methanol solution.[9][10]
-
Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.[9]
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube for evaporation or direct injection into the LC-MS/MS system.
-
2. Solid-Phase Extraction (SPE) (for Urine or Complex Matrices) [9]
-
Objective: To clean up the sample and concentrate the analyte of interest.
-
Protocol:
-
Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).
-
Add the deuterated internal standard to the sample.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis [11]
-
Objective: To separate, detect, and quantify the analyte and the deuterated internal standard.
-
Protocol:
-
Liquid Chromatography: Use a suitable HPLC or UPLC column (e.g., C18) to chromatographically separate the analyte and IS from other matrix components.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated IS.
-
4. Data Processing [11]
-
Objective: To calculate the concentration of the analyte in the unknown samples.
-
Protocol:
-
Integrate the peak areas for both the analyte and the deuterated IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Selection and Validation of a Deuterated Internal Standard
The proper selection and validation of a deuterated internal standard are critical for developing a robust bioanalytical method.
Workflow for the selection and validation of a deuterated internal standard.
Key Validation Experiments
-
Selectivity: The analytical method should be able to differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components.[3] This is assessed by analyzing at least six different sources of blank biological matrix.[3]
-
Matrix Effect: This experiment evaluates the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.[3] The internal standard-normalized matrix factor should have a coefficient of variation (CV) of ≤15% across different matrix sources.[3]
-
Accuracy and Precision: Intra-day and inter-day accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels.[3]
-
Stability: The stability of the analyte and the deuterated internal standard should be evaluated under various conditions, including freeze-thaw cycles and bench-top storage.[3]
Conclusion
Deuterated internal standards, when used in conjunction with isotope dilution mass spectrometry, represent the gold standard for quantitative bioanalysis.[12] Their ability to closely mimic the analyte of interest throughout the analytical process provides a robust and reliable means of correcting for experimental variations, leading to a significant improvement in the accuracy and precision of the data.[12] While ¹³C-labeled standards may offer superior performance in some aspects, deuterated standards provide an excellent balance of performance, cost-effectiveness, and availability for a wide range of clinical applications. For drug development and clinical studies where data integrity is paramount, the investment in a stable isotope-labeled internal standard, particularly a deuterated one, is well-justified by the increased reliability and robustness of the analytical method.[2][9]
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. fda.gov [fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. texilajournal.com [texilajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Guide to Reference Materials for the Analysis of 2-Methylsuccinic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-methylsuccinic acid is crucial for various applications, including metabolic research and biomarker discovery. The reliability of these measurements heavily depends on the quality of the reference materials used for calibration and method validation. This guide provides a comparative overview of commercially available reference materials for 2-methylsuccinic acid and details established analytical methodologies.
Comparison of 2-Methylsuccinic Acid Reference Materials
The following table summarizes the specifications of 2-methylsuccinic acid reference materials from various suppliers based on publicly available information. It is important to note that while these materials are of high purity, they may not meet the full metrological traceability and uncertainty requirements of a formal Certified Reference Material. Users should always consult the lot-specific Certificate of Analysis for detailed information.
| Supplier | Product Number | Purity | Analytical Method for Purity | Format | Certificate of Analysis |
| Sigma-Aldrich | M81209 | 99% | Not specified on product page | Crystals | Available online (lot-specific) |
| Cayman Chemical | 36430 | ≥98% | Not specified | Solid | Available on website |
| MedChemExpress | HY-W010381 | 98.0% | ¹H NMR | Solid | Available for specific batches[1] |
| APExBIO | B5373 | 98% | ¹H NMR, MS | Solid | Available on product page[2] |
| Selleck Chemicals | S6356 | 98.46% | NMR & HPLC | Powder | Available on website |
Experimental Protocols for 2-Methylsuccinic Acid Analysis
The analysis of 2-methylsuccinic acid, particularly in biological matrices, is typically performed using chromatographic techniques coupled with mass spectrometry. Below are detailed protocols for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
LC-MS/MS Method for Quantification in Biological Fluids
This method is adapted from a multiplexed analysis of methylsuccinic acid and other organic acids in plasma and urine.[3]
1. Sample Preparation and Derivatization:
-
Plasma/Urine Sample Preparation: To 50 µL of plasma or urine, add an internal standard solution and a protein precipitation agent (e.g., acetonitrile). Vortex and centrifuge to pellet the proteins.
-
Derivatization: Transfer the supernatant to a new tube and dry under a stream of nitrogen. To enhance chromatographic retention and ionization efficiency, derivatization of the carboxyl groups is often necessary. A common method involves esterification. For example, add a solution of acetyl chloride in butanol and incubate at 60°C.[3] After the reaction, evaporate the solvent and reconstitute the sample in the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is suitable for separating the derivatized analyte.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the butanolic ester derivatives.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Transitions: Monitor specific precursor-to-product ion transitions for 2-methylsuccinic acid and the internal standard.
GC-MS Method for Quantification
For GC-MS analysis, derivatization is mandatory to increase the volatility of the dicarboxylic acid. Silylation is a common and effective technique.
1. Sample Preparation and Derivatization:
-
Extraction: For biological samples, perform a liquid-liquid extraction to isolate the organic acids.
-
Derivatization: Evaporate the extracted sample to dryness. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 70°C for 30-60 minutes) to form the trimethylsilyl (TMS) esters of 2-methylsuccinic acid.
2. Gas Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection depending on the concentration of the analyte.
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280°C).
3. Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification. In SIM mode, specific m/z values characteristic of the TMS-derivatized 2-methylsuccinic acid are monitored for increased sensitivity and selectivity.
Visualizing Key Processes
To better understand the context and application of 2-methylsuccinic acid analysis, the following diagrams illustrate a relevant biosynthetic pathway and a typical analytical workflow.
Caption: A novel biosynthetic pathway for 2-methylsuccinic acid in E. coli.[4]
Caption: General workflow for the quantitative analysis of 2-methylsuccinic acid.
References
A Researcher's Guide to Internal Standards for Organic Acid Analysis
For researchers, scientists, and drug development professionals seeking precision and accuracy in organic acid analysis, the selection of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of commonly used internal standards, supported by experimental data and detailed methodologies, to facilitate informed decisions in analytical method development.
The quantitative analysis of organic acids, which are key intermediates in numerous metabolic pathways, is crucial for understanding disease states, monitoring therapeutic interventions, and ensuring the quality of pharmaceutical products. Chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the primary methods for this analysis. However, the complexity of biological matrices can introduce significant variability during sample preparation and analysis. The use of an internal standard (IS) is an indispensable strategy to correct for these variations and ensure the accuracy and reproducibility of results.[1][2]
An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-eluting during chromatography and exhibiting similar ionization behavior in the mass spectrometer. This ensures that any loss of analyte during sample processing or fluctuations in instrument response are mirrored by the internal standard, allowing for reliable quantification through the use of response ratios.[3]
The Gold Standard: Stable Isotope-Labeled Internal Standards
The consensus within the scientific community is that stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, offer the highest level of accuracy and precision in quantitative mass spectrometry.[4] By replacing one or more hydrogen atoms with deuterium, the chemical properties of the molecule remain nearly identical to the analyte, while its mass increases. This allows the mass spectrometer to differentiate between the analyte and the internal standard, even if they co-elute chromatographically.[3] This co-elution is a significant advantage as both the analyte and the SIL-IS experience the same matrix effects (ion suppression or enhancement) at the same time, leading to more accurate correction.[4]
Comparison of Internal Standard Performance
While the superiority of SIL-ISs is well-established, their availability and cost can be a consideration. In some cases, structural analogs—compounds with similar chemical structures to the analyte—are used. The following tables summarize commonly used internal standards for organic acid analysis and present a comparison of their performance based on available literature.
| Organic Acid | Internal Standard Type | Commonly Used Internal Standard | Analytical Method | Reference |
| Lactic Acid | Deuterated | Lactic Acid-d3 | GC-MS, LC-MS/MS | [5] |
| Pyruvic Acid | Deuterated | Pyruvic Acid-d3 | GC-MS, LC-MS/MS | [5] |
| Citric Acid | Deuterated | Citric Acid-d4 | LC-MS/MS | [6] |
| Succinic Acid | Deuterated | Succinic Acid-d4 | GC-MS | [7] |
| Fumaric Acid | Deuterated | Fumaric Acid-d2 | GC-MS | [7] |
| Malic Acid | Deuterated | Malic Acid-d3 | GC-MS | [7] |
| α-Ketoglutaric Acid | Deuterated | α-Ketoglutaric Acid-d4 | GC-MS | [7] |
| Various | Structural Analog | Tropic Acid | GC-MS | [8] |
| Keto-acids | Structural Analog | 2-Ketocaproic Acid | GC-MS | [8] |
| Various | Structural Analog | 2-Phenylbutyric acid | GC-MS | [9] |
Quantitative Performance Data
A validation study evaluated seven potential internal standards for the GC-MS analysis of urinary organic acids. The study concluded that tropic acid was the most suitable for a broad range of acids, while 2-ketocaproic acid was specifically beneficial for the quantification of keto-acids. The following table summarizes the recovery and precision data for a selection of organic acids using tropic acid as the internal standard.
| Organic Acid | Mean Recovery (%) | Within-Day Precision (%RSD) | Total Precision (%RSD) |
| Lactic Acid | 98 | 5.2 | 8.7 |
| Pyruvic Acid | 102 | 7.8 | 10.1 |
| Succinic Acid | 101 | 4.5 | 7.5 |
| Fumaric Acid | 99 | 6.1 | 9.2 |
| Malic Acid | 103 | 5.8 | 8.9 |
| Citric Acid | 97 | 8.2 | 11.8 |
| Adipic Acid | 100 | 3.9 | 6.4 |
| Glutaric Acid | 101 | 4.1 | 7.2 |
Data adapted from a study assessing the quantitative performance of a classical method for profiling urinary organic acids.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of organic acids in urine using GC-MS and serum using LC-MS/MS.
GC-MS Analysis of Urinary Organic Acids
This protocol describes a common workflow for the analysis of organic acids in urine, including sample preparation, derivatization, and GC-MS parameters.
1. Sample Preparation and Internal Standard Addition:
-
Normalize urine samples based on creatinine concentration (e.g., to 1.25 mmol/L).[10]
-
To a designated volume of urine, add the internal standard solution. For a multi-internal standard approach, a mixture of a deuterated standard (e.g., d3-methylmalonic acid) and a structural analog (e.g., 2-phenylbutyric acid) can be used to monitor different aspects of the analytical process.[1]
-
Acidify the sample with HCl.[9]
2. Extraction:
-
Perform a liquid-liquid extraction using ethyl acetate.[9]
-
Repeat the extraction and combine the organic layers.[9]
3. Oximation (for keto-acids):
-
Incubate the sample with a hydroxylamine solution to form oxime derivatives of the keto-acids, which are more stable for GC-MS analysis.[10]
4. Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.[11]
-
Reconstitute the residue in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[10]
-
Incubate at an elevated temperature (e.g., 70-90°C) to form trimethylsilyl (TMS) derivatives of the organic acids, which are volatile and suitable for GC analysis.[11]
5. GC-MS Analysis:
-
GC Column: A common choice is a DB-5MS or HP-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9][10]
-
Injection: Use a split or splitless injection mode.[10]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 70-80°C), holds for a few minutes, and then ramps up to a final temperature of around 290-300°C.[9][10]
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative profiling or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative accuracy.[1][10]
LC-MS/MS Analysis of Serum Organic Acids
This protocol outlines a method for the automated quantitative analysis of organic acids in serum.
1. Sample Preparation and Internal Standard Addition:
-
To a serum sample, add an internal standard solution. For targeted analysis, specific deuterated standards for the analytes of interest are ideal (e.g., 13C3-3-Hydroxypropionic acid and 13C4-methylmalonic acid). A structural analog like 2-ethylbutyric acid can be used for other compounds where a deuterated standard is not available.
2. Deproteinization:
-
Add a protein precipitation agent such as methanol and centrifuge to remove proteins.
3. Derivatization (Optional but can improve sensitivity):
-
The deproteinized supernatant can be derivatized to enhance ionization efficiency. For example, using 3-nitrophenylhydrazine (3-NPH) for organic acids.
4. LC-MS/MS Analysis:
-
LC Column: A reverse-phase column, such as a C18, is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid is typical.
-
Mass Spectrometer: Operate in electrospray ionization (ESI) mode, often in negative ion mode for organic acids. Use multiple reaction monitoring (MRM) for quantification.
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a systematic process. The following diagram illustrates the key decision points in this workflow.
Caption: Workflow for selecting an internal standard for organic acid analysis.
Conclusion
The use of internal standards is fundamental to achieving high-quality quantitative data in organic acid analysis. Stable isotope-labeled internal standards, particularly deuterated analogs, are the preferred choice due to their ability to accurately correct for analytical variability, including matrix effects. When SIL-ISs are not feasible, carefully validated structural analogs can provide a viable alternative. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to develop and validate robust and reliable analytical methods for organic acid profiling.
References
- 1. metbio.net [metbio.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. aurametrix.weebly.com [aurametrix.weebly.com]
- 11. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Methylsuccinic Acid-d6: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-Methylsuccinic acid-d6, a deuterated isotopologue of methylsuccinic acid. Adherence to these guidelines is essential for minimizing risks and meeting regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling any dust or vapors.
In the event of a spill, it is crucial to avoid generating dust. The spilled material should be mechanically taken up, for instance by sweeping or shoveling, and collected in a suitable, clearly labeled container for disposal.[1] Following the collection of the material, the affected area should be thoroughly cleaned.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local environmental regulations.[1] It is imperative to treat this compound as a chemical waste product and follow a structured disposal process:
-
Waste Collection:
-
Collect any unused or surplus this compound in its original container or a compatible, well-sealed, and clearly labeled waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
The waste container must be accurately labeled with the full chemical name ("this compound") and any relevant hazard warnings.
-
-
Engage a Licensed Disposal Company:
-
The primary method for the disposal of this chemical is to engage a licensed professional waste disposal service.[1]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
-
-
Environmental Protection:
Hazard and Safety Data Summary
| Data Point | Value | Source |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2A), May cause respiratory irritation (STOT SE 3) | [2][3] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [2][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray, P280: Wear protective gloves/protective clothing/eye protection/face protection, P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all necessary safety and regulatory steps are taken.
References
Personal protective equipment for handling 2-Methylsuccinic acid-d6
Essential Safety and Handling Guide for 2-Methylsuccinic acid-d6
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
2-Methylsuccinic acid is classified as a hazardous substance. While specific data for the deuterated form (d6) is limited, the safety precautions should be considered identical to the unlabeled compound. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5]
Summary of GHS Hazard Statements:
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid | Safety glasses with side-shields (ANSI Z87.1 certified)[6][7] | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat[7] | Use in a well-ventilated area or fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[2][4] |
| Preparing Solutions | Chemical splash goggles[6][7] | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat[7] | Work in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield[6] | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator appropriate for the level of exposure. |
Operational and Disposal Plans
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow: Step-by-Step Guidance
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a designated area, preferably a chemical fume hood, especially when handling the solid to avoid dust formation.[4][8]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling and Use:
-
Spill Response:
-
In case of a spill, evacuate non-essential personnel from the area.[3][4]
-
Wear appropriate PPE for cleanup.[4]
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[1][4][9]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area after cleanup is complete.[2]
-
Disposal Plan
All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[1]
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatible. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, apron) | Dispose of in a sealed bag or container labeled as hazardous waste. |
| Aqueous Solutions | Neutralize if necessary and dispose of according to institutional guidelines for chemical waste. Do not pour down the drain.[2][4] |
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. isotope.com [isotope.com]
- 2. chemos.de [chemos.de]
- 3. store.sangon.com [store.sangon.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
